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(R)-(+)-Pantoprazole-d6

Cat. No.: B12411789
M. Wt: 389.4 g/mol
InChI Key: IQPSEEYGBUAQFF-FZCPNQNRSA-N
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Description

(R)-(+)-Pantoprazole-d6 is a useful research compound. Its molecular formula is C16H15F2N3O4S and its molecular weight is 389.4 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15F2N3O4S B12411789 (R)-(+)-Pantoprazole-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15F2N3O4S

Molecular Weight

389.4 g/mol

IUPAC Name

2-[(R)-[3,4-bis(trideuteriomethoxy)-2-pyridinyl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/t26-/m1/s1/i1D3,2D3

InChI Key

IQPSEEYGBUAQFF-FZCPNQNRSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=NC=C1)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC([2H])([2H])[2H]

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (R)-(+)-Pantoprazole-d6: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to (R)-(+)-Pantoprazole-d6. This deuterated analog of the R-enantiomer of Pantoprazole serves as a critical internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.

Chemical Properties and Structure

This compound is a stable, isotopically labeled form of (R)-Pantoprazole, a proton pump inhibitor. The deuterium labeling is located on the two methoxy groups of the pyridine ring. This substitution results in a higher molecular weight compared to the unlabeled compound, which is essential for its use as an internal standard in mass spectrometry-based assays.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₆H₉D₆F₂N₃O₄SN/A
Molecular Weight 389.41 g/mol N/A
CAS Number 922727-65-9N/A
IUPAC Name 6-(difluoromethoxy)-2-[({3,4-di(methoxy-d₃)-2-pyridinyl}methyl)sulfinyl]-1H-benzimidazoleN/A
Synonyms (R)-5-(difluoromethoxy)-2-(((3,4-di(methoxy-d3)pyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole[1]
Appearance SolidN/A
Purity ≥98% (isotopic)N/A
Storage -20°C for long-term storageN/A
Structural Information
PropertyValue
SMILES [2H]C([2H])([2H])OC1=C(OC([2H])([2H])[2H])C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F
InChI InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/i1D3,2D3/t26-/m1/s1
InChIKey IQPSEEYGBUAQFF-WFGJKAKNSA-N

Mechanism of Action

(R)-(+)-Pantoprazole, like its non-deuterated counterpart, is a proton pump inhibitor (PPI). It exerts its pharmacological effect by irreversibly inhibiting the H⁺/K⁺-ATPase enzyme system (the proton pump) located on the secretory surface of gastric parietal cells. This inhibition is the final step in the pathway of gastric acid secretion, leading to a profound and long-lasting reduction of both basal and stimulated gastric acid production.

The mechanism involves the following key steps:

  • Prodrug Activation: Pantoprazole is administered as an inactive prodrug.

  • Accumulation in Acidic Environment: As a weak base, it crosses the parietal cell membrane and accumulates in the acidic canaliculi.

  • Conversion to Active Form: In this acidic environment, Pantoprazole is converted to its active form, a cyclic sulfenamide.

  • Irreversible Inhibition: The activated form then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase, rendering the enzyme inactive.

Because the binding is irreversible, acid secretion is suppressed until new proton pumps are synthesized and inserted into the parietal cell membrane.

Signaling Pathway Diagram

Pantoprazole_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell Pantoprazole_prodrug Pantoprazole (Inactive Prodrug) Acidic_Canaliculus Acidic Canaliculus (pH < 4) Pantoprazole_prodrug->Acidic_Canaliculus Accumulation Active_Sulfenamide Active Sulfenamide Acidic_Canaliculus->Active_Sulfenamide Acid-catalyzed conversion Proton_Pump H+/K+ ATPase (Proton Pump) Active_Sulfenamide->Proton_Pump Covalent Binding (Irreversible Inhibition) Gastric_Lumen Gastric Lumen Proton_Pump->Gastric_Lumen H+ Secretion (Blocked) H_ion H+ H_ion->Proton_Pump K_ion K+ K_ion->Proton_Pump Systemic_Circulation Systemic Circulation Systemic_Circulation->Pantoprazole_prodrug Absorption

Caption: Mechanism of action of Pantoprazole in gastric parietal cells.

Experimental Protocols

Proposed Synthetic Workflow for this compound

Synthesis_Workflow Start Starting Materials: - 2-chloromethyl-3,4-di(methoxy-d3)pyridine - 5-(difluoromethoxy)-2-mercaptobenzimidazole Condensation Condensation Reaction (Nucleophilic Substitution) Start->Condensation Sulfide_Precursor Pantoprazole-d6 Sulfide Condensation->Sulfide_Precursor Asymmetric_Oxidation Asymmetric Oxidation (e.g., using a chiral titanium complex and an oxidizing agent) Sulfide_Precursor->Asymmetric_Oxidation Racemic_Mixture Racemic (R/S)-Pantoprazole-d6 Asymmetric_Oxidation->Racemic_Mixture Final_Product This compound Asymmetric_Oxidation->Final_Product Chiral_Separation Chiral Chromatography (optional, for purification) Racemic_Mixture->Chiral_Separation Chiral_Separation->Final_Product Bioanalytical_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Serum) Add_IS Addition of Internal Standard (this compound) Sample_Collection->Add_IS Sample_Prep Sample Preparation (Protein Precipitation or LLE) Add_IS->Sample_Prep LC_Separation LC Separation (Reversed-Phase) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio vs. Calibration Curve) MS_Detection->Quantification

References

(R)-(+)-Pantoprazole-d6 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-(+)-Pantoprazole-d6, a deuterated analog of the proton pump inhibitor (PPI) Pantoprazole. This document covers its chemical properties, its role in analytical methodologies, and the biochemical pathways it influences.

Core Compound Data

This compound serves as a crucial internal standard for the quantitative analysis of Pantoprazole in biological samples, enhancing the accuracy of pharmacokinetic and metabolic studies through mass spectrometry and liquid chromatography.[1]

PropertyValueSource
CAS Number 922727-65-9[2]
Molecular Formula C₁₆H₉D₆F₂N₃O₄S[2]
Molecular Weight 389.41 g/mol [1]
Synonyms (R)-5-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole-d6[1]

Mechanism of Action: Proton Pump Inhibition

Pantoprazole is a proton pump inhibitor that suppresses gastric acid secretion.[3][4] It functions by irreversibly binding to the H⁺/K⁺-ATPase (proton pump) on the secretory surface of gastric parietal cells.[3][4][5] This action inhibits the final step in gastric acid production, affecting both basal and stimulated acid secretion.[3][4][6] As a prodrug, pantoprazole is activated in the acidic environment of the parietal cell canaliculus to its active sulfenamide form.[3][7] This active form then forms a covalent disulfide bond with cysteine residues on the proton pump, leading to its inactivation.[4][7] The antisecretory effect persists for over 24 hours, until new proton pump enzymes are synthesized.[4][5][6]

Pantoprazole_Signaling_Pathway cluster_blood Bloodstream cluster_parietal_cell Gastric Parietal Cell Pantoprazole_prodrug Pantoprazole (Prodrug) Pantoprazole_prodrug_cell Pantoprazole (Prodrug) Pantoprazole_prodrug->Pantoprazole_prodrug_cell Absorption Acidic_Canaliculus Acidic Canaliculus (Low pH) Pantoprazole_prodrug_cell->Acidic_Canaliculus Accumulation Active_Sulfenamide Active Sulfenamide Acidic_Canaliculus->Active_Sulfenamide Activation Proton_Pump H+/K+-ATPase (Proton Pump) Active_Sulfenamide->Proton_Pump Covalent Binding to Cysteine Residues Inactive_Pump Inactive Pump (Covalent Bond) Proton_Pump->Inactive_Pump H_ion H+ Proton_Pump->H_ion Pumps H+ out Inhibition Inhibition of Acid Secretion Inactive_Pump->Inhibition K_ion K+ K_ion->Proton_Pump Pumps K+ in

Mechanism of Pantoprazole Action

Experimental Protocols

This compound is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of pantoprazole in biological matrices like human plasma.

General Workflow for Quantification of Pantoprazole using this compound

The following diagram outlines a typical workflow for a pharmacokinetic or bioequivalence study.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Collect Plasma Sample Add_IS Spike with This compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifuge Protein_Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation Chiral LC Separation (e.g., Chiralpak IE column) Supernatant->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantify_Pantoprazole Quantify Pantoprazole (m/z 384.1 → 200.1) MS_Detection->Quantify_Pantoprazole Quantify_IS Quantify IS (m/z 390.1 → 206.0) MS_Detection->Quantify_IS Calculate_Ratio Calculate Peak Area Ratio (Analyte/IS) Quantify_Pantoprazole->Calculate_Ratio Quantify_IS->Calculate_Ratio Calibration_Curve Determine Concentration from Calibration Curve Calculate_Ratio->Calibration_Curve

Quantification of Pantoprazole using a Deuterated Internal Standard
Detailed Methodologies

1. Chiral LC-MS/MS Method for Enantioselective Determination

This method allows for the simultaneous determination of R-(+)- and S-(-)-pantoprazole in human plasma.

  • Sample Preparation :

    • Plasma samples are thawed.

    • An internal standard solution of this compound is added.

    • Proteins are precipitated by adding acetonitrile.

    • The mixture is vortexed and then centrifuged.

    • The supernatant is collected for analysis.[8][9]

  • Liquid Chromatography :

    • Column : Chiralpak IE[8][9]

    • Mobile Phase : A mixture of 10 mM ammonium acetate solution (containing 0.1% acetic acid) and acetonitrile (e.g., 28:72, v/v).[8][9]

  • Mass Spectrometry :

    • Ionization : Positive ion electrospray ionization (ESI).

    • Detection Mode : Multiple Reaction Monitoring (MRM).[8][9][10]

    • MRM Transitions :

      • Pantoprazole enantiomers: m/z 384.1 → 200.1[8][9]

      • Internal Standard (Pantoprazole-d6): m/z 390.1 → 206.0[8][9]

2. General Synthesis Pathway of Pantoprazole

While a specific, detailed protocol for the synthesis of this compound is not publicly available, the general synthesis of pantoprazole involves a two-step process. The introduction of deuterium would occur during the synthesis of the deuterated methoxy groups on the pyridine ring.

  • Condensation : 5-difluoromethoxy-2-mercaptobenzimidazole is condensed with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. This reaction forms a thioether intermediate.[11]

  • Oxidation : The resulting thioether is then oxidized to form the sulfoxide, which is pantoprazole. Common oxidizing agents include sodium hypochlorite or peracids.[11]

Conclusion

This compound is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard ensures the high fidelity of analytical data required for drug development and clinical studies. Understanding the mechanism of action of its non-deuterated counterpart, pantoprazole, provides the necessary context for its application in studying acid-related gastrointestinal disorders.

References

The Role of (R)-(+)-Pantoprazole-d6 as an Internal Standard in Bioanalytical Methods: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of (R)-(+)-Pantoprazole-d6 as an internal standard in the quantitative analysis of pantoprazole, particularly in complex biological matrices. The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical chemistry, ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic studies.

The Core Principle: Why a Deuterated Internal Standard?

In bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. It serves to correct for the variability inherent in the analytical process, from sample preparation to instrument response.

This compound is an ideal internal standard for the quantification of (R)-(+)-Pantoprazole for several key reasons:

  • Physicochemical Similarity: As a deuterated analog, this compound shares nearly identical chemical and physical properties with the unlabeled analyte, (R)-(+)-Pantoprazole. This includes polarity, solubility, and ionization efficiency.

  • Co-elution: Due to these similarities, the analyte and the internal standard exhibit almost identical chromatographic behavior, meaning they elute from the liquid chromatography column at virtually the same time.

  • Compensation for Matrix Effects: Biological samples like plasma are complex mixtures that can suppress or enhance the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the "matrix effect." Because the deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to more accurate and precise quantification.

  • Mass Differentiation: The key difference between (R)-(+)-Pantoprazole and its d6 variant is the mass. The six deuterium atoms increase the mass of the molecule, allowing the mass spectrometer to distinguish between the analyte and the internal standard, even though they elute simultaneously.

The following diagram illustrates the logical relationship of how a deuterated internal standard compensates for analytical variability.

G Principle of Deuterated Internal Standard in LC-MS/MS Analyte Analyte (Pantoprazole) IS Internal Standard (Pantoprazole-d6) LC Chromatographic Separation Analyte->LC Co-elution IS->LC MS Mass Spectrometric Detection LC->MS Ratio Calculate Response Ratio (Analyte/IS) MS->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Logical workflow of using a deuterated internal standard.

Experimental Protocol: Enantioselective Analysis of Pantoprazole

The following is a detailed methodology for the simultaneous determination of R-(+)- and S-(-)-pantoprazole in human plasma using a deuterated internal standard, based on established scientific literature.[1][2][3]

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of pantoprazole enantiomers and the internal standard from plasma samples.

  • To 100 µL of human plasma in a microcentrifuge tube, add a known concentration of the this compound internal standard solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the mixture at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

The following diagram illustrates the experimental workflow.

G Bioanalytical Workflow for Pantoprazole Enantiomers Sample Plasma Sample Collection Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject

Caption: Experimental workflow for plasma sample analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The enantioselective separation and detection are achieved using a chiral liquid chromatography column coupled with a triple quadrupole mass spectrometer.

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column Chiralpak IE (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase 10 mM Ammonium Acetate solution with 0.1% Acetic Acid : Acetonitrile (28:72, v/v)[2][3]
Flow Rate 0.8 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Mass Spectrometer API 4000 or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions
(R/S)-Pantoprazolem/z 384.1 → 200.1[2][3]
This compound (IS)m/z 390.1 → 206.0[2][3]

Quantitative Data and Method Performance

The use of this compound as an internal standard allows for the development of a robust and reliable bioanalytical method with excellent performance characteristics.

Calibration Curve and Linearity

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

ParameterValue
Linearity Range 5.00 - 10,000 ng/mL[2][3]
Correlation Coefficient (r²) > 0.99
Precision and Accuracy

The precision of the method is expressed as the relative standard deviation (%RSD), and the accuracy is expressed as the percentage of the nominal concentration.

ParameterAcceptance CriteriaObserved Performance
Intra-day Precision (%RSD) ≤ 15%< 10.0%[2][3]
Inter-day Precision (%RSD) ≤ 15%< 10.0%[2][3]
Accuracy 85% - 115%-5.6% to 0.6%[2][3]

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of pantoprazole enantiomers. Its use in LC-MS/MS methodologies provides a robust mechanism to correct for analytical variability, including matrix effects, thereby ensuring the generation of high-quality, reliable data essential for drug development and clinical research. The detailed experimental protocol and performance data presented in this guide underscore the suitability of this approach for demanding bioanalytical applications.

References

Technical Guide: Isotopic Purity of (R)-(+)-Pantoprazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of (R)-(+)-Pantoprazole-d6, a deuterated analog of Pantoprazole. This stable isotope-labeled compound is crucial for improving the accuracy of mass spectrometry and liquid chromatography in analytical and pharmacokinetic research, serving as an invaluable internal standard for the precise quantification of Pantoprazole in biological samples.[1][2] The determination and control of isotopic purity are vital for ensuring the reliability of such studies.[3][4]

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is typically high, though it's important to note that achieving 100% isotopic purity is practically impossible.[5] The final product will inevitably contain a small population of molecules with fewer than six deuterium atoms (e.g., d5, d4).[5] Regulatory agencies require rigorous analysis of these isotopologues.[5] Manufacturers generally provide a Certificate of Analysis with batch-specific purity data.[6][7]

Table 1: Summary of Isotopic Purity Data for Pantoprazole-d6

ParameterSpecificationSource
Isotopic Purity≥99% deuterated forms (d1-d6)Cayman Chemical[8][9]
Chemical Name6-(difluoromethoxy)-2-[[[3,4-di(methoxy-d3)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazoleCayman Chemical[8][9]
Molecular FormulaC₁₆H₉D₆F₂N₃O₄SCayman Chemical[8][9]

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound relies on advanced analytical techniques capable of differentiating between isotopologues.[5] The primary methods employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization with high-resolution mass spectrometry (ESI-HRMS) is a rapid and highly sensitive method for determining isotopic purity.[10][11] It requires minimal sample and can distinguish the corresponding hydrogen/deuterium (H/D) isotopologue ions.[10][11]

General Protocol for LC-HRMS Analysis:

  • Sample Preparation: Dissolve a known quantity of this compound in a suitable solvent (e.g., DMSO, Methanol) to a concentration appropriate for LC-MS analysis (e.g., 1 µg/mL).[11]

  • Chromatographic Separation: Inject the sample into an ultra-performance liquid chromatography (UPLC) system to separate the analyte from any potential impurities.[10]

  • Mass Spectrometry Analysis:

    • Ionize the sample using an ESI source in positive ion mode.

    • Perform a full scan analysis using a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) to detect the protonated molecular ions of the different isotopologues ([M+H]⁺).[12]

    • The high resolution allows for the separation of the isotopic peaks (d0 to d6).[12]

  • Data Analysis:

    • Extract the ion chromatograms (EICs) for each isotopologue (d0 through d6).[12]

    • Integrate the peak area for each EIC.

    • Calculate the relative abundance of each isotopologue.

    • The isotopic purity is determined from the relative abundances of the H/D isotopologue ions.[10] Corrections for the natural isotopic abundance of other elements (e.g., ¹³C) may be necessary for precise quantification.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly Proton NMR (¹H-NMR), is a cornerstone technique for confirming the structural integrity and determining isotopic enrichment.[4][5] It can precisely measure the small amounts of residual hydrogen at the deuterated positions.

General Protocol for ¹H-NMR Analysis:

  • Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire the ¹H-NMR spectrum on a high-field NMR spectrometer.

  • Data Analysis:

    • Identify the signals corresponding to the residual protons at the methoxy group positions where deuterium labeling is intended.

    • Compare the integral of these residual proton signals to the integral of a proton signal at a non-deuterated position within the molecule.

    • The ratio of these integrals allows for the calculation of the percentage of deuterium incorporation at the specified sites.

Visualizations: Workflow and Mechanism of Action

Experimental Workflow for Isotopic Purity

G Diagram 1: Experimental Workflow for Isotopic Purity Determination cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Analysis Prep Dissolve this compound in appropriate solvent LC UPLC/HPLC Separation Prep->LC Inject NMR Proton NMR Spectroscopy (¹H-NMR) Prep->NMR MS High-Resolution Mass Spectrometry (HRMS) LC->MS Elute MS_Data Extract & Integrate Isotopologue Ion Peaks MS->MS_Data NMR_Data Integrate Residual Proton Signals NMR->NMR_Data Calc Calculate Isotopic Purity & Enrichment MS_Data->Calc NMR_Data->Calc Report Final Report & Certificate of Analysis Calc->Report

Diagram 1: Workflow for determining the isotopic purity of deuterated compounds.

Mechanism of Action of Pantoprazole

Pantoprazole is a proton pump inhibitor that works by irreversibly blocking the H⁺/K⁺ ATPase (proton pump) in gastric parietal cells.[8][14][15] This action inhibits the final step in gastric acid production, reducing stomach acidity.[16]

G Diagram 2: Pantoprazole's Mechanism of Action Panto Pantoprazole (Prodrug) Active Active Sulfenamide Metabolite Panto->Active Acidic Environment (Parietal Cell) Pump H+/K+ ATPase (Proton Pump) Active->Pump Covalent Bonding Inhibit Inhibition of Gastric Acid Secretion Pump->Inhibit Leads to

Diagram 2: Simplified signaling pathway for Pantoprazole as a proton pump inhibitor.

References

The Impact of Deuteration on the Pharmacokinetics and Metabolism of Pantoprazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacokinetics and metabolism of pantoprazole, a widely used proton pump inhibitor (PPI), and investigates the potential impact of deuteration on its clinical pharmacology. By replacing key hydrogen atoms with their heavier isotope, deuterium, the metabolic profile of pantoprazole can be strategically altered, potentially leading to an improved therapeutic agent with a more predictable and sustained clinical effect. This document provides a comprehensive overview of pantoprazole's metabolic pathways, pharmacokinetic parameters, and the underlying principles of deuterium substitution, offering valuable insights for researchers and professionals in the field of drug development.

Introduction to Pantoprazole and the Rationale for Deuteration

Pantoprazole is a cornerstone in the management of acid-related gastrointestinal disorders, including gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] It functions by irreversibly inhibiting the H+/K+ ATPase pump in gastric parietal cells, the final step in gastric acid secretion.[1][3] Pantoprazole is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP2C19 playing a major role in its clearance through demethylation.[3][4][5][6] A secondary metabolic pathway involves oxidation by CYP3A4.[3][4][6]

The clinical efficacy of pantoprazole can be influenced by the genetic polymorphism of CYP2C19, leading to significant inter-individual variability in drug exposure and response.[6][7] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers of CYP2C19 substrates, which can impact the therapeutic outcomes of pantoprazole treatment.[8]

Deuteration, the substitution of hydrogen with deuterium, offers a promising strategy to mitigate the metabolic liabilities of drugs like pantoprazole.[9][10][11][12] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a "kinetic isotope effect" that can significantly slow down the rate of metabolic reactions involving the cleavage of this bond.[10] By selectively deuterating the sites of metabolism on the pantoprazole molecule, it is possible to reduce its rate of clearance, leading to increased plasma concentrations, a longer half-life, and potentially more consistent therapeutic effects across different CYP2C19 metabolizer phenotypes.[9][11][13]

Pharmacokinetics of Pantoprazole

The pharmacokinetic profile of pantoprazole has been extensively studied. Following oral administration of an enteric-coated tablet, pantoprazole is well-absorbed, with peak plasma concentrations (Cmax) reached within 2-3 hours.[2][14] The absolute bioavailability is approximately 77% and does not change with multiple doses.[2][5][14] Pantoprazole is highly protein-bound (around 98%), primarily to albumin.[2][3][6]

The following table summarizes the key pharmacokinetic parameters of pantoprazole in healthy adult subjects.

ParameterValueReference
Bioavailability ~77%[2][5][14]
Time to Peak Plasma Concentration (Tmax) 2-3 hours[2][14]
Plasma Protein Binding ~98%[2][3][6]
Volume of Distribution (Vd) 11.0-23.6 L[3][6]
Elimination Half-Life (t½) ~1-2 hours[1]
Total Clearance 7.6-14.0 L/h[5][6]

Metabolism of Pantoprazole

Pantoprazole undergoes extensive hepatic metabolism, with less than 1% of the dose excreted unchanged in the urine. The primary metabolic pathway is demethylation of the pyridine ring, mediated by CYP2C19, followed by sulfation.[3][4][5][6] An alternative pathway involves oxidation by CYP3A4 to form pantoprazole sulfone.[4]

The major metabolites of pantoprazole are considered to be pharmacologically inactive.[3][6] The genetic polymorphism of CYP2C19 significantly influences the pharmacokinetics of pantoprazole. Poor metabolizers exhibit a substantially higher area under the plasma concentration-time curve (AUC) and a longer elimination half-life compared to extensive metabolizers.[7][15]

Deuterated Pantoprazole: A Hypothetical Profile

While specific clinical data on deuterated pantoprazole is not yet widely available, we can extrapolate its potential pharmacokinetic profile based on the known metabolism of pantoprazole and the principles of the kinetic isotope effect. By strategically placing deuterium atoms on the methoxy groups of the pyridine ring, the sites of CYP2C19-mediated demethylation, a significant reduction in the rate of metabolism can be anticipated.

The following table presents a hypothetical comparison of the pharmacokinetic parameters of pantoprazole and its deuterated analogue.

ParameterPantoprazole (Observed)Deuterated Pantoprazole (Hypothesized)Rationale for Change
Bioavailability ~77%Potentially higherReduced first-pass metabolism due to slower CYP2C19-mediated clearance.
Tmax 2-3 hoursSimilarAbsorption is unlikely to be significantly affected by deuteration.
Plasma Protein Binding ~98%SimilarDeuteration is not expected to alter protein binding affinity.
Vd 11.0-23.6 LSimilarDistribution into tissues is unlikely to be significantly altered.
Elimination Half-Life (t½) ~1-2 hoursSignificantly longerSlower metabolic clearance by CYP2C19 will prolong the time the drug remains in the body.
Total Clearance 7.6-14.0 L/hSignificantly lowerReduced rate of metabolism will lead to a lower overall clearance rate.

Experimental Protocols for a Deuterated Pantoprazole Study

To empirically determine the pharmacokinetic and metabolic profile of deuterated pantoprazole, a series of in vitro and in vivo studies would be necessary. The following outlines the key experimental methodologies.

In Vitro Metabolic Stability Assay
  • Objective: To assess the metabolic stability of deuterated pantoprazole in comparison to its non-deuterated counterpart in human liver microsomes.

  • Methodology:

    • Incubate deuterated pantoprazole and pantoprazole separately with pooled human liver microsomes at 37°C.

    • The incubation mixture will contain a NADPH-regenerating system to support CYP450 activity.

    • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reactions are quenched with a cold organic solvent (e.g., acetonitrile).

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent drug.

    • The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

CYP450 Reaction Phenotyping
  • Objective: To identify the specific CYP450 enzymes responsible for the metabolism of deuterated pantoprazole.

  • Methodology:

    • Incubate deuterated pantoprazole with a panel of recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Alternatively, incubate with human liver microsomes in the presence of selective chemical inhibitors for each major CYP isoform.

    • Analyze the formation of metabolites using LC-MS/MS.

    • The relative contribution of each CYP isoform to the overall metabolism is determined.

In Vivo Pharmacokinetic Study in Healthy Volunteers
  • Objective: To determine the single-dose pharmacokinetics of deuterated pantoprazole in humans and compare it to pantoprazole.

  • Methodology:

    • A randomized, double-blind, crossover study design with a washout period between treatments.

    • Healthy adult volunteers will receive a single oral dose of deuterated pantoprazole and pantoprazole.

    • Serial blood samples will be collected at predefined time points post-dose (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours).

    • Plasma concentrations of the parent drug and its major metabolites will be quantified using a validated LC-MS/MS method.

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance) will be calculated using non-compartmental analysis.

    • Subjects will be genotyped for CYP2C19 to assess the impact of genetic polymorphism on the pharmacokinetics of both drugs.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows relevant to the study of deuterated pantoprazole.

G cluster_0 Gastric Parietal Cell Gastric Lumen (Acidic) Gastric Lumen (Acidic) Parietal Cell Cytoplasm Parietal Cell Cytoplasm Gastric Lumen (Acidic)->Parietal Cell Cytoplasm Secretory Canaliculus Secretory Canaliculus Parietal Cell Cytoplasm->Secretory Canaliculus Activated Sulfenamide Activated Sulfenamide Secretory Canaliculus->Activated Sulfenamide Acid-catalyzed conversion Pantoprazole (Prodrug) Pantoprazole (Prodrug) Pantoprazole (Prodrug)->Gastric Lumen (Acidic) Absorption H+/K+ ATPase (Proton Pump) H+/K+ ATPase (Proton Pump) Activated Sulfenamide->H+/K+ ATPase (Proton Pump) Covalent Binding H+ Secretion Blocked H+ Secretion Blocked H+/K+ ATPase (Proton Pump)->H+ Secretion Blocked Inhibition

Figure 1: Mechanism of Action of Pantoprazole.

G cluster_cyp2c19 CYP2C19 Pathway (Major) cluster_cyp3a4 CYP3A4 Pathway (Minor) Pantoprazole Pantoprazole Demethylation Demethylation Pantoprazole->Demethylation Fast Oxidation Oxidation Pantoprazole->Oxidation Deuterated Pantoprazole Deuterated Pantoprazole Deuterated Pantoprazole->Demethylation Slow (Kinetic Isotope Effect) Deuterated Pantoprazole->Oxidation Sulfation Sulfation Demethylation->Sulfation Inactive Metabolite 1 Inactive Metabolite 1 Sulfation->Inactive Metabolite 1 Inactive Metabolite 2 (Sulfone) Inactive Metabolite 2 (Sulfone) Oxidation->Inactive Metabolite 2 (Sulfone)

Figure 2: Comparative Metabolism of Pantoprazole and Deuterated Pantoprazole.

G Study Design Study Design Subject Screening & Enrollment Subject Screening & Enrollment Study Design->Subject Screening & Enrollment Randomization Randomization Subject Screening & Enrollment->Randomization Dosing (Deuterated Pantoprazole or Pantoprazole) Dosing (Deuterated Pantoprazole or Pantoprazole) Randomization->Dosing (Deuterated Pantoprazole or Pantoprazole) Serial Blood Sampling Serial Blood Sampling Dosing (Deuterated Pantoprazole or Pantoprazole)->Serial Blood Sampling Washout Period Washout Period Dosing (Deuterated Pantoprazole or Pantoprazole)->Washout Period Sample Processing & Bioanalysis (LC-MS/MS) Sample Processing & Bioanalysis (LC-MS/MS) Serial Blood Sampling->Sample Processing & Bioanalysis (LC-MS/MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Sample Processing & Bioanalysis (LC-MS/MS)->Pharmacokinetic Analysis Statistical Analysis & Reporting Statistical Analysis & Reporting Pharmacokinetic Analysis->Statistical Analysis & Reporting Crossover Dosing Crossover Dosing Washout Period->Crossover Dosing Crossover Dosing->Serial Blood Sampling

Figure 3: Workflow for a Crossover Pharmacokinetic Study.

Conclusion

The deuteration of pantoprazole represents a compelling strategy to enhance its pharmacokinetic profile and potentially improve its clinical performance. By attenuating the rate of CYP2C19-mediated metabolism, a deuterated analogue is expected to exhibit a longer half-life, increased systemic exposure, and reduced pharmacokinetic variability associated with CYP2C19 genetic polymorphism. This could translate into more predictable and sustained acid suppression, potentially leading to improved efficacy and patient outcomes. The experimental protocols outlined in this guide provide a roadmap for the systematic evaluation of deuterated pantoprazole, which will be crucial in validating its therapeutic potential and advancing its development as a next-generation proton pump inhibitor.

References

An In-depth Technical Guide to the Stability and Storage of (R)-(+)-Pantoprazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Stability and degradation data for the deuterated R-enantiomer, (R)-(+)-Pantoprazole-d6, are not extensively available in public literature. The following guide is based on comprehensive studies conducted on pantoprazole and its sodium salt. It is reasonably expected that this compound will exhibit a similar stability profile. However, for critical applications, it is imperative to conduct specific stability studies on this compound.

Introduction

This compound is the deuterated R-enantiomer of pantoprazole, a proton pump inhibitor (PPI) that suppresses gastric acid secretion. It is primarily used as an internal standard in pharmacokinetic and metabolic studies. Understanding its stability and optimal storage conditions is crucial for ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive overview of the stability of pantoprazole under various stress conditions, recommended storage conditions, and detailed experimental protocols for stability-indicating studies.

Recommended Storage Conditions

For long-term storage, this compound should be stored at -20°C . Under these conditions, the solid material is expected to be stable for at least four years. For short-term handling and shipping, room temperature is acceptable.

Stability Profile of Pantoprazole

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. The stability of pantoprazole is highly dependent on pH, and it is known to be labile in acidic conditions and sensitive to oxidation and photolysis.

Summary of Forced Degradation Studies

The following table summarizes the stability of pantoprazole under various stress conditions as reported in the literature. The extent of degradation is typically targeted between 5-20% to ensure that the degradation products are detectable without completely degrading the active pharmaceutical ingredient (API).[1]

Stress ConditionReagents and DurationObservationMajor Degradation Products
Acid Hydrolysis 0.1 M HCl, reflux for 1 hourSignificant degradationSulfide impurity
Base Hydrolysis 0.1 M NaOH, reflux for 3 hoursStable-
Oxidative 3% H₂O₂, at room temperature for 24 hoursSignificant degradationSulfone impurity
Thermal 60°C for 5 daysStable-
Photolytic UV light (254 nm) for 24 hoursMinor degradationPhotodegradation products
Stability of Pantoprazole Sodium Solutions

The stability of pantoprazole sodium in solution is critical for its handling in analytical laboratories. The following tables summarize the stability data for pantoprazole sodium solutions under various storage conditions.

Table 1: Stability of Reconstituted Pantoprazole Sodium Solution (4 mg/mL in 0.9% NaCl) [2][3]

Storage ContainerTemperatureLight ConditionsStability Duration
Glass Vials20°C to 25°CExposed to light3 days
Polypropylene Syringes2°C to 8°CProtected from light28 days

Table 2: Stability of Diluted Pantoprazole Sodium Solutions in PVC Minibags [2][3]

ConcentrationDiluentTemperatureLight ConditionsStability Duration
0.4 mg/mL5% Dextrose in Water (D5W)20°C to 25°CExposed to light2 days
0.4 mg/mL5% Dextrose in Water (D5W)2°C to 8°CProtected from light14 days
0.8 mg/mL5% Dextrose in Water (D5W)20°C to 25°CExposed to light3 days
0.8 mg/mL5% Dextrose in Water (D5W)2°C to 8°CProtected from light28 days
0.4 mg/mL0.9% Sodium Chloride (NS)20°C to 25°CExposed to light3 days
0.4 mg/mL0.9% Sodium Chloride (NS)2°C to 8°CProtected from light28 days
0.8 mg/mL0.9% Sodium Chloride (NS)20°C to 25°CExposed to light3 days
0.8 mg/mL0.9% Sodium Chloride (NS)2°C to 8°CProtected from light28 days

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on pantoprazole, which can be adapted for this compound. These protocols are based on International Council for Harmonisation (ICH) guidelines.[4][5]

Preparation of Stock Solution

Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and mobile phase) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

Acid Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Reflux the mixture at 80°C for 2 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with 1 mL of 0.1 M sodium hydroxide.

  • Dilute the resulting solution with the mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Analyze the sample by a stability-indicating HPLC method.

Base Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Reflux the mixture at 80°C for 3 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with 1 mL of 0.1 M hydrochloric acid.

  • Dilute the resulting solution with the mobile phase to a final concentration suitable for analysis.

  • Analyze the sample by HPLC.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the resulting solution with the mobile phase to a final concentration suitable for analysis.

  • Analyze the sample by HPLC.

Thermal Degradation
  • Place the solid this compound powder in a thermostatically controlled oven at 60°C for 7 days.

  • After the exposure period, allow the sample to cool to room temperature.

  • Prepare a solution of the heat-stressed sample in the mobile phase at a suitable concentration for analysis.

  • Analyze the sample by HPLC.

Photolytic Degradation
  • Expose the solid this compound powder to UV light (254 nm) in a photostability chamber for 7 days.

  • Prepare a solution of the UV-stressed sample in the mobile phase at a suitable concentration for analysis.

  • Analyze the sample by HPLC.

  • A control sample should be kept in the dark under the same temperature conditions to differentiate between thermal and photolytic degradation.

Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is crucial for separating the degradation products from the parent compound. A typical method for pantoprazole analysis is as follows:[6][7][8]

  • Column: C18 (e.g., Hypersil ODS, 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., 0.01 M KH₂PO₄, pH adjusted to 7.0 with triethylamine) and acetonitrile. A common starting point is a 75:25 (v/v) ratio of buffer to acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 290 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizations

Mechanism of Action of Pantoprazole

Pantoprazole is a proton pump inhibitor that irreversibly blocks the H⁺/K⁺ ATPase (proton pump) in gastric parietal cells. This diagram illustrates the pathway of its action.

Pantoprazole_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen PPI This compound (Prodrug) Activated_PPI Active Sulfenamide PPI->Activated_PPI Acidic Environment (Secretory Canaliculi) Proton_Pump H+/K+ ATPase (Proton Pump) Activated_PPI->Proton_Pump Covalent Bonding (Inhibition) H_ion H+ Proton_Pump->H_ion Acid Secretion

Caption: Mechanism of action of pantoprazole.

Experimental Workflow for a Forced Degradation Study

The following diagram outlines a typical workflow for conducting a forced degradation study as per ICH guidelines.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API This compound Stock Solution API->Acid API->Base API->Oxidation API->Thermal API->Photo Results Data Evaluation: - Purity - Degradation Products - Mass Balance Analysis->Results

Caption: Forced degradation study workflow.

References

A Technical Guide to Commercial Sourcing of (R)-(+)-Pantoprazole-d6 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of (R)-(+)-Pantoprazole-d6, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the proton pump inhibitor, pantoprazole. This document outlines key specifications from various suppliers, presents representative experimental protocols for its synthesis and analysis, and offers a logical framework for supplier selection to support research and drug development professionals.

Commercial Suppliers and Product Specifications

The availability of the specific (R)-(+)-enantiomer of deuterated pantoprazole is critical for stereospecific assays. While several vendors supply "Pantoprazole-d6," not all specify the chiral purity. The following table summarizes suppliers who explicitly offer this compound and others who provide the deuterated racemate, which may or may not be suitable depending on the research requirements.

SupplierProduct NameCatalogue NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityIsotopic EnrichmentFormulation
Veeprho (R)-Pantoprazole-D6[1]DVE001213[1]N/AC₁₆H₉D₆F₂N₃O₄S389.41[1]>98% (by HPLC)Not SpecifiedSolid
Cayman Chemical Pantoprazole-d628483922727-65-9[2]C₁₆H₉D₆F₂N₃O₄S[2]389.4[2]≥99% deuterated forms (d₁-d₆)[2]Not SpecifiedSolid
Clearsynth Pantoprazole-d6CS-O-03310922727-65-9[3]C₁₆H₉D₆F₂N₃O₄S[3]389.4[3]Not less than 90% (by HPLC)[3]Not SpecifiedSolid
Simson Pharma Pantoprazole D6P020011922727-65-9[4]C₁₆H₉D₆F₂N₃O₄S[4]389.41[4]Not SpecifiedNot SpecifiedSolid
Alentris Research Pantoprazole D6ALN-P009D03922727-65-9[5]C₁₆H₉D₆F₂N₃O₄S[5]389.4[5]Not SpecifiedNot SpecifiedSolid
MedChemExpress Pantoprazole-d6HY-114445S922727-65-9C₁₆H₉D₆F₂N₃O₄S389.41>98%Not SpecifiedSolid
Clinivex Pantoprazole-d6RCLS3C36860922727-65-9[6]C₁₆H₉D₆F₂N₃O₄S[6]389.41[6]Not SpecifiedNot SpecifiedSolid

Note: For suppliers not specifying the (R)-enantiomer, it is crucial to contact them directly to confirm the stereoisomeric purity of their product.

Experimental Protocols

The following are representative experimental protocols for the synthesis and quality control of this compound, based on established chemical principles and published methods for pantoprazole and related compounds. These are intended for informational purposes and should be adapted and optimized by qualified personnel.

Representative Synthesis of this compound

The synthesis of this compound involves a multi-step process, including the preparation of deuterated precursors, condensation to form the thioether, and subsequent asymmetric oxidation.

Step 1: Synthesis of 3,4-di(methoxy-d3)-2-methylpyridine N-oxide This step involves the deuteration of the methoxy groups of 3,4-dimethoxy-2-methylpyridine N-oxide using a suitable deuterated methylating agent (e.g., methyl-d3 iodide) in the presence of a base.

Step 2: Condensation to form the Thioether Intermediate The deuterated pyridine derivative is then condensed with 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol. This reaction is typically carried out in a suitable solvent with a base to facilitate the nucleophilic substitution.[7]

Step 3: Asymmetric Oxidation to this compound The critical step for obtaining the desired enantiomer is the asymmetric oxidation of the sulfide intermediate. This is often achieved using a chiral oxidizing agent or a catalyst system. A common method involves the use of a chiral titanium complex (e.g., titanium(IV) isopropoxide with a chiral diethyl tartrate ligand) and an oxidizing agent like cumene hydroperoxide. The reaction conditions, including temperature and stoichiometry, are crucial for achieving high enantioselectivity.

G cluster_synthesis Representative Synthetic Pathway Deuterated Precursor Deuterated Precursor Thioether Intermediate Thioether Intermediate Deuterated Precursor->Thioether Intermediate Condensation Final Product This compound Thioether Intermediate->Final Product Asymmetric Oxidation G cluster_selection Supplier Selection Workflow A Define Research Needs (Enantiomeric Purity, Quantity, Timeline) B Identify Potential Suppliers (Veeprho, others for racemic) A->B C Request Product Specifications & Certificate of Analysis (CoA) B->C D Evaluate Quantitative Data (Purity, Isotopic Enrichment) C->D E Assess Supplier Reliability (Lead Time, Technical Support, Cost) D->E F Select Optimal Supplier E->F G Perform In-house QC (Confirm Identity and Purity) F->G

References

An In-depth Technical Guide to (R)-(+)-Pantoprazole-d6: Safety, Handling, and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling precautions, and experimental protocols for (R)-(+)-Pantoprazole-d6. This compound is a deuterium-labeled analog of Pantoprazole, primarily utilized as an internal standard in analytical and pharmacokinetic research to ensure accurate quantification of the parent drug in biological samples.[1]

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are essential for its proper handling, storage, and use in experimental settings.

PropertyValueSource
IUPAC Name 2-[[3,4-bis(trideuteriomethoxy)-2-pyridinyl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole[2]
Synonyms 6-(difluoromethoxy)-2-[[[3,4-di(methoxy-d3)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole[3]
CAS Number 922727-65-9[3][4]
Molecular Formula C₁₆H₉D₆F₂N₃O₄S[4]
Molecular Weight 389.4 g/mol [2][4]
Purity ≥99% deuterated forms (d₁-d₆)[4]
Formulation A solid[4]
Solubility Soluble in DMSO[4]

Safety Data and Hazard Identification

This compound is classified with several hazards that necessitate careful handling. The following table summarizes its GHS classifications.

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed[3]
Acute Toxicity (Dermal) Category 4H312: Harmful in contact with skin[3]
Acute Toxicity (Inhalation) Category 4H332: Harmful if inhaled[3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[3]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[3]
Germ Cell Mutagenicity Category 2H341: Suspected of causing genetic defects[3]
Carcinogenicity Category 2H351: Suspected of causing cancer[3][5]
Specific Target Organ Toxicity (Single Exposure) Category 3H336: May cause drowsiness or dizziness[3]
Hazardous to the Aquatic Environment (Acute) Category 1H400: Very toxic to aquatic life[3]
Hazardous to the Aquatic Environment (Chronic) Category 1H410: Very toxic to aquatic life with long lasting effects[3]

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to proper handling and storage procedures is critical to ensure personnel safety and maintain the integrity of the compound.

Safe Handling
  • Ventilation: Handle in a well-ventilated place or a laboratory fume hood to avoid the formation of dust and aerosols.[6][7]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[6][8] Do not breathe dust.[8]

  • Hygiene: Wash hands thoroughly after handling.[9][10] Do not eat, drink, or smoke when using this product.[9]

  • Ignition Sources: Keep away from heat and sources of ignition.[8] Use non-sparking tools to prevent fire caused by electrostatic discharge.[6]

Storage Conditions
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[7][9]

  • Temperature: Recommended storage at 4°C, sealed.[9] For long-term storage, some suppliers recommend freezer temperatures.[10]

  • Incompatibilities: Avoid strong oxidizing agents.[10]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6][7]

  • Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[6] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[6]

  • Skin and Body Protection: Wear fire/flame resistant and impervious clothing.[6][7]

  • Respiratory Protection: If exposure limits are exceeded, use a suitable particulate respirator.[5]

Fig 1. Hierarchy of safety and handling procedures for this compound.

Emergency and First Aid Procedures

In case of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[6]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[5][6]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open.[5][6][9] Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[9]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5][6]

Accidental Release and Fire-Fighting Measures

Accidental Release
  • Personnel: Evacuate personnel to safe areas and ensure adequate ventilation.[6] Cleanup should only be undertaken by trained personnel.[5][11]

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[6]

  • Cleanup: Collect spilled material using a method that controls dust generation, such as with a damp cloth or a filtered vacuum.[11] Place the material in a suitable, closed, and labeled container for disposal in accordance with local regulations.[5][6]

Fire-Fighting
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6][8]

  • Specific Hazards: Formation of toxic gases, such as carbon oxides, sulfur oxides, and hydrogen fluoride, is possible during heating or in a fire.[8]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[6][8]

Experimental Protocols and Applications

This compound is primarily used as an internal standard for the quantification of Pantoprazole in biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[4]

General Protocol for Use as an Internal Standard in LC-MS

This protocol outlines a typical workflow for using this compound in a bioanalytical assay.

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1 mg/mL).

    • Prepare a separate primary stock solution of the non-labeled Pantoprazole standard.

    • From these, prepare a series of working solutions at lower concentrations through serial dilution.

  • Sample Preparation:

    • Collect the biological matrix (e.g., plasma, urine).

    • Spike a known amount of the this compound internal standard working solution into all samples, calibration standards, and quality control samples.

    • Perform sample extraction to isolate the analyte and internal standard from matrix components. This is commonly done via protein precipitation, liquid-liquid extraction, or solid-phase extraction.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Develop a chromatographic method to separate Pantoprazole and this compound from other matrix components.

    • Optimize mass spectrometer parameters for the detection of both the analyte and the internal standard, typically using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Calculate the peak area ratio of the analyte (Pantoprazole) to the internal standard (this compound).

    • Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of Pantoprazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis Analysis Collect Collect Biological Matrix (e.g., Plasma) Spike Spike with Pantoprazole-d6 (Internal Standard) Collect->Spike Extract Perform Sample Extraction (e.g., SPE) Spike->Extract Reconstitute Evaporate & Reconstitute Extract->Reconstitute Inject Inject Sample into LC-MS/MS Reconstitute->Inject Acquire Acquire Data (MRM Mode) Inject->Acquire Calculate Calculate Peak Area Ratios (Analyte/IS) Acquire->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

Fig 2. Workflow for using Pantoprazole-d6 as an internal standard in LC-MS analysis.

Mechanism of Action: Proton Pump Inhibition

Pantoprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion.[12] It works by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells.[4][12] This enzyme is the final step in the pathway of acid secretion. The deuterated form, this compound, is expected to follow the same biological pathway but is used for analytical, not therapeutic, purposes.

G cluster_cell Gastric Parietal Cell cluster_cytoplasm Cytoplasm Lumen Gastric Lumen (Acidic) Pump H+/K+-ATPase (Proton Pump) H_ion_out H+ Pump->H_ion_out Pumps H+ into lumen Pantoprazole Pantoprazole (Prodrug) ActiveMetabolite Active Sulfenamide Metabolite Pantoprazole->ActiveMetabolite Acid-catalyzed conversion ActiveMetabolite->Pump Forms covalent disulfide bond, irreversibly inhibiting the pump K_ion_in K+ K_ion_in->Pump Pumps K+ into cell H_ion_out->Lumen

Fig 3. Mechanism of action of Pantoprazole as a proton pump inhibitor.

References

Methodological & Application

Application Note and Protocol: High-Throughput LC-MS/MS Method for the Quantification of Pantoprazole in Human Plasma using (R)-(+)-Pantoprazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of pantoprazole in human plasma. The method utilizes (R)-(+)-Pantoprazole-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic and bioequivalence studies. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been developed to meet the rigorous demands of bioanalytical testing in drug development and clinical research.

Introduction

Pantoprazole is a proton pump inhibitor that effectively reduces gastric acid secretion and is widely used in the treatment of acid-related gastrointestinal disorders.[1] Accurate and reliable quantification of pantoprazole in biological matrices is crucial for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring. LC-MS/MS has become the preferred analytical technique for this purpose due to its inherent selectivity, sensitivity, and speed.

The use of a stable isotope-labeled internal standard is paramount for correcting for matrix effects and variations in sample processing and instrument response. This compound is an ideal internal standard for pantoprazole analysis as its chemical and physical properties are nearly identical to the analyte, ensuring co-elution and similar ionization efficiency, which leads to more reliable and reproducible results.[2][3][4]

This application note provides a comprehensive protocol for the extraction and quantification of pantoprazole in human plasma, offering a valuable resource for researchers and scientists in the pharmaceutical and clinical research fields.

Experimental

Materials and Reagents
  • Analytes: Pantoprazole sodium, this compound

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade)

  • Biological Matrix: Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering accurate and reproducible gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm).[5]

Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of pantoprazole and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the pantoprazole stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound in 50:50 (v/v) acetonitrile:water.

Sample Preparation

A simple and efficient protein precipitation method is used for the extraction of pantoprazole and the internal standard from human plasma.

G cluster_prep Sample Preparation Workflow plasma 1. Pipette 100 µL of plasma sample is 2. Add 25 µL of IS working solution (100 ng/mL) plasma->is precip 3. Add 300 µL of cold acetonitrile is->precip vortex 4. Vortex for 1 minute precip->vortex centrifuge 5. Centrifuge at 10,000 rpm for 10 minutes vortex->centrifuge supernatant 6. Transfer 200 µL of supernatant centrifuge->supernatant inject 7. Inject 5 µL into LC-MS/MS supernatant->inject

Caption: A streamlined workflow for plasma sample preparation.

LC-MS/MS Method

Liquid Chromatography Conditions

The chromatographic separation is performed using a gradient elution to ensure optimal separation of pantoprazole from endogenous plasma components.

ParameterCondition
Column Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.6 mL/min[5]
Injection Volume 5 µL
Column Temperature 35 °C[6]
Gradient Program Time (min)
Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM) for the detection and quantification of pantoprazole and its internal standard.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4.0 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table below
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Pantoprazole384.1200.120035
This compound390.1206.020035

Note: The molecular weight of (R)-Pantoprazole-D6 is 389.41 g/mol .[2][3] The precursor ion in positive mode would be [M+H]+, which is approximately 390.4. The product ion is inferred from the fragmentation of pantoprazole and its deuterated analogs.[5][7]

Method Validation

The developed method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA. The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the method is accurate and precise. A typical linear range for pantoprazole in plasma is 5-5000 ng/mL.[8]

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements. Intra- and inter-day precision should be within ±15%.[8]

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.

  • Recovery: The efficiency of the extraction procedure. The recovery of pantoprazole from plasma is typically greater than 75%.[8]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Data Analysis

The quantification of pantoprazole is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of pantoprazole in the unknown samples is then determined by interpolation from the calibration curve.

G cluster_data Data Analysis Workflow acquire 1. Acquire raw LC-MS/MS data integrate 2. Integrate peak areas for Pantoprazole and IS acquire->integrate ratio 3. Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve 4. Construct Calibration Curve (Ratio vs. Concentration) ratio->curve interpolate 5. Interpolate unknown sample concentrations curve->interpolate

Caption: The logical flow of the data analysis process.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of pantoprazole in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for pharmacokinetic and bioequivalence studies, contributing to the efficient development and clinical evaluation of pantoprazole formulations.

References

Application Notes and Protocols for Pantoprazole Analysis Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of pantoprazole in biological matrices, specifically utilizing a deuterated internal standard (IS) to ensure high accuracy and precision. The following protocols for protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are designed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Pantoprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders. Accurate quantification of pantoprazole in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as pantoprazole-d3, is the gold standard for LC-MS/MS-based bioanalysis. It effectively compensates for variability in sample preparation and matrix effects, leading to more reliable and reproducible results.

This document outlines three common sample preparation techniques and provides a summary of their performance characteristics.

Experimental Protocols

Protein Precipitation (PPT)

This method is rapid and straightforward, making it suitable for high-throughput analysis. It involves the addition of an organic solvent to precipitate plasma proteins, followed by centrifugation to separate the supernatant containing the analyte and internal standard.

Materials:

  • Blank plasma

  • Pantoprazole reference standard

  • Pantoprazole-d3 (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Ammonium acetate

  • Water, deionized

  • Centrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of pantoprazole in methanol.

    • Prepare a 1 mg/mL stock solution of pantoprazole-d3 in methanol.

    • From the stock solutions, prepare working solutions of pantoprazole and pantoprazole-d3 at appropriate concentrations in a mixture of acetonitrile and water (50:50, v/v).

  • Sample Preparation:

    • Pipette 100 µL of plasma sample into a 1.5 mL centrifuge tube.

    • Add 25 µL of the pantoprazole-d3 working solution.

    • Add 300 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • LC Column: Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm[1]

  • Mobile Phase: 10 mM ammonium acetate (pH 7.10) : acetonitrile (30:70, v/v)[1]

  • Flow Rate: 0.6 mL/min[1]

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1]

  • MRM Transitions:

    • Pantoprazole: m/z 384.2 → 200.1[1]

    • Pantoprazole-d3: m/z 387.1 → 203.1[1]

Liquid-Liquid Extraction (LLE)

LLE is a classic sample clean-up technique that offers a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.

Materials:

  • Blank plasma

  • Pantoprazole reference standard

  • Pantoprazole-d3 (internal standard)

  • Diethyl ether, HPLC grade

  • Dichloromethane, HPLC grade

  • Methanol, HPLC grade

  • Ammonium acetate

  • Acetic acid

  • Water, deionized

  • Centrifuge tubes (5 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare stock and working solutions of pantoprazole and pantoprazole-d3 as described in the PPT protocol.

  • Sample Preparation:

    • Pipette 500 µL of plasma into a 5 mL centrifuge tube.

    • Add 50 µL of the pantoprazole-d3 working solution.

    • Add 3 mL of an extraction solvent mixture of diethyl ether and dichloromethane (70:30, v/v).[2]

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • LC Column: C8 analytical column[2]

  • Mobile Phase: Acetonitrile : water : methanol (57:25:18, v/v/v) + 10 mmol/L acetic acid + 20 mmol/L ammonium acetate[2]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Ionization Mode: ESI, Positive[2]

  • MRM Transitions: (As specified in the PPT protocol)

Solid-Phase Extraction (SPE)

SPE provides the most thorough sample clean-up by utilizing a solid sorbent to retain the analyte and internal standard while interferences are washed away. This results in a very clean extract, minimizing matrix effects.

Materials:

  • Blank plasma

  • Pantoprazole reference standard

  • Pantoprazole-d3 (internal standard)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Potassium dihydrogen phosphate (KH2PO4)

  • Sodium hydroxide (NaOH)

  • Water, deionized

  • SPE cartridges (e.g., LiChrolut RP-18, 200 mg, 3 mL)[3]

  • SPE vacuum manifold

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare stock and working solutions of pantoprazole and pantoprazole-d3 as described in the PPT protocol.

  • Sample Preparation:

    • Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.[3]

    • Sample Loading:

      • Pipette 1 mL of plasma into a tube.

      • Add 50 µL of the pantoprazole-d3 working solution.

      • Add 1 mL of 0.1 M KH2PO4 buffer (pH 9.0).[3]

      • Vortex briefly.

      • Load the entire mixture onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 2 mL of water.

    • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • LC Column: LiChroCart LiChrospher 60 RP select B[3]

  • Mobile Phase: 0.2% (v/v) aqueous solution of triethylamine (pH 7.0) and acetonitrile (58:42, v/v)[3]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Ionization Mode: ESI, Positive

  • MRM Transitions: (As specified in the PPT protocol)

Data Presentation

The following tables summarize the quantitative data obtained from validated bioanalytical methods for pantoprazole analysis.

Table 1: Method Performance Comparison

ParameterProtein Precipitation (with Deuterated IS)Liquid-Liquid Extraction (with Non-Deuterated IS)Solid-Phase Extraction (with Non-Deuterated IS)
Linearity Range (ng/mL) 10.00 - 3000.00[1]5.0 - 5000[2]25.0 - 4000.0[3]
Lower Limit of Quantification (LLOQ) (ng/mL) 10.00[1]5.0[2]25.0[3]
Intra-day Precision (%RSD) 1.13 - 1.54[1]4.2[2]4.2 - 8.9[3]
Inter-day Precision (%RSD) 1.76 - 2.86[1]3.2[2]4.9 - 9.3[3]
Accuracy (%) Within acceptable limits-5.0 (intra-run), 2.0 (inter-run)[2]Within acceptable limits
Recovery (%) Not explicitly stated> 77.58[4]Satisfactory[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for sample preparation and analysis of pantoprazole.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Pantoprazole-d3 (IS) plasma->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction centrifuge Centrifugation/ Evaporation extraction->centrifuge reconstitute Reconstitution centrifuge->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition and Processing lcms->data results Quantitative Results data->results pantoprazole_metabolism pantoprazole Pantoprazole demethyl 4-Demethylpantoprazole pantoprazole->demethyl Demethylation sulfone Pantoprazole Sulfone pantoprazole->sulfone Oxidation sulfide Pantoprazole Sulfide pantoprazole->sulfide sulfate Pantoprazole Sulfate demethyl->sulfate Sulfation cyp2c19 CYP2C19 demethyl->cyp2c19 cyp3a4 CYP3A4 sulfone->cyp3a4 sulfide->cyp3a4 sult Sulfotransferase sulfate->sult cyp2c19->pantoprazole cyp3a4->pantoprazole sult->demethyl

References

Application Notes and Protocols for In Vivo Pharmacokinetic Studies of (R)-(+)-Pantoprazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-Pantoprazole is the dextrorotatory enantiomer of pantoprazole, a proton pump inhibitor used to treat acid-related gastrointestinal disorders. The deuterated form, (R)-(+)-Pantoprazole-d6, serves as an invaluable tool in pharmacokinetic (PK) studies, primarily as an internal standard for bioanalytical quantification of the parent drug. However, it can also be used as the analyte to investigate the disposition of (R)-(+)-Pantoprazole. These application notes provide detailed protocols for conducting in vivo pharmacokinetic studies in rats using this compound, including dosing, sample collection, and bioanalysis. The protocols outlined are based on established methodologies for pantoprazole and similar compounds.

Disclaimer: The following protocols are for research purposes only and should be adapted and validated by the end-user. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.

Data Presentation

The following tables summarize typical pharmacokinetic parameters for the enantiomers of pantoprazole in rats following oral administration. While specific data for this compound as the administered drug is not available in the literature, it is a common and reasonable assumption in pharmacokinetics that deuterium substitution at non-metabolically active positions has a negligible effect on the drug's disposition. Therefore, the data for (R)-pantoprazole can be considered a reliable proxy.

Table 1: Pharmacokinetic Parameters of Pantoprazole Enantiomers in Rats Following a 20 mg/kg Oral Dose of Racemic Pantoprazole [1]

Parameter(R)-Pantoprazole(S)-Pantoprazole
Cmax (ng/mL) 1860 ± 3402780 ± 450
Tmax (h) 0.50.5
AUC (ng·h/mL) 3450 ± 6705160 ± 980
t1/2 (h) 1.2 ± 0.21.8 ± 0.3

Experimental Protocols

Animal Model and Dosing

This protocol describes an oral pharmacokinetic study in Sprague-Dawley rats.

  • Animals: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be acclimatized for at least one week prior to the study.[2]

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.[2] Fasting overnight before dosing is recommended for oral studies to reduce variability in absorption.[2]

  • Dose Formulation:

    • Prepare a suspension of this compound in a suitable vehicle. A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in water.

    • The concentration of the dosing solution should be calculated based on the desired dose and the average weight of the animals. For example, for a 10 mg/kg dose in a 250 g rat, the animal would receive 2.5 mg. If the dosing volume is 5 mL/kg, the concentration of the suspension should be 2 mg/mL.

  • Dosing Procedure (Oral Gavage):

    • Weigh each animal to determine the precise volume of the dosing suspension to be administered. The maximum recommended oral gavage volume for rats is 10 mL/kg.[3]

    • Gently restrain the rat.

    • Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).[3]

    • Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.[4]

    • Observe the animal for any signs of distress after dosing.[3]

Blood Sample Collection

Serial blood sampling from the same animal is preferred to reduce inter-animal variability.

  • Sampling Sites: The saphenous vein or tail vein are suitable for repeated blood sampling in rats.

  • Sampling Time Points: A typical sampling schedule for an oral PK study would be: pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[5][6]

  • Sample Collection Procedure:

    • At each time point, collect approximately 100-200 µL of blood into tubes containing an anticoagulant (e.g., K2EDTA).[5][7]

    • Immediately place the blood samples on ice.

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.[5]

    • Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.

    • Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound in plasma.

  • Sample Preparation (Protein Precipitation): [8][9]

    • Thaw the plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a different deuterated analog of pantoprazole or another proton pump inhibitor like omeprazole).

    • Vortex the mixture for 1 minute to precipitate the proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for separation.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly used.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended.

    • MRM Transitions: The multiple reaction monitoring (MRM) transitions for this compound would be based on its mass. For pantoprazole-d3, the transition is m/z 387.1 → 203.1.[8] For this compound, the precursor ion would be approximately m/z 390.1. The product ion would likely be similar to that of the d3 analog, around m/z 203.1, but this would need to be optimized. The transition for unlabeled pantoprazole is m/z 384.2 → 200.1.[8]

  • Calibration and Quantification:

    • Prepare a series of calibration standards by spiking blank rat plasma with known concentrations of this compound.

    • Process the calibration standards and quality control (QC) samples along with the study samples.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

    • Determine the concentration of this compound in the study samples from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis animal_acclimatization Animal Acclimatization (Sprague-Dawley Rats) dose_formulation Dose Formulation (this compound in 0.5% CMC) animal_acclimatization->dose_formulation oral_gavage Oral Gavage Administration dose_formulation->oral_gavage serial_bleeding Serial Blood Sampling (0, 0.25, 0.5, 1, 2, 4, 6, 8, 24h) oral_gavage->serial_bleeding plasma_separation Plasma Separation (Centrifugation) serial_bleeding->plasma_separation sample_storage Sample Storage (-80°C) plasma_separation->sample_storage sample_prep Sample Preparation (Protein Precipitation) sample_storage->sample_prep lc_msms LC-MS/MS Analysis sample_prep->lc_msms pk_analysis Pharmacokinetic Analysis lc_msms->pk_analysis

Caption: Experimental workflow for an in vivo pharmacokinetic study of this compound in rats.

pantoprazole_pathway cluster_parietal_cell Gastric Parietal Cell cluster_lumen Stomach Lumen pantoprazole Pantoprazole (Prodrug) acidic_canaliculus Acidic Canaliculus (pH < 4) pantoprazole->acidic_canaliculus Accumulation & Activation active_sulfenamide Active Sulfenamide Metabolite acidic_canaliculus->active_sulfenamide proton_pump H+/K+ ATPase (Proton Pump) active_sulfenamide->proton_pump Covalent Binding inhibition Irreversible Inhibition (Disulfide Bond Formation) proton_pump->inhibition h_plus H+ (Acid) proton_pump->h_plus H+ Secretion inhibition->h_plus Blocks

Caption: Mechanism of action of pantoprazole in gastric parietal cells.[10][11][12][13][14]

References

Application of (R)-(+)-Pantoprazole-d6 in Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Therapeutic Drug Monitoring (TDM) is a critical practice for optimizing drug therapy, ensuring that medication concentrations in a patient's bloodstream are within a target range to maximize efficacy and minimize toxicity.[1][2][3] For proton pump inhibitors like pantoprazole, which exhibit significant interindividual pharmacokinetic variability, TDM can be a valuable tool to personalize dosing regimens. (R)-(+)-Pantoprazole is the active enantiomer of pantoprazole. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of drug levels in biological matrices. (R)-(+)-Pantoprazole-d6, a deuterated analog of the active enantiomer of pantoprazole, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] Its utility lies in its chemical and physical similarity to the analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations in extraction efficiency and matrix effects.[6][7]

Principle of Isotope Dilution Mass Spectrometry

The core of using this compound in TDM is the principle of isotope dilution mass spectrometry. A known concentration of the deuterated internal standard is added to the patient sample at the beginning of the analytical process. The ratio of the mass spectrometric signal of the endogenous pantoprazole to that of the added this compound is then used to calculate the concentration of pantoprazole in the sample. This method provides high accuracy and precision by correcting for sample loss during preparation and for variations in ionization efficiency in the mass spectrometer.

Role of this compound as an Internal Standard

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis PatientSample Patient Sample (Plasma/Serum) SpikedSample Sample + this compound PatientSample->SpikedSample Addition of IS ExtractedSample Extracted Analyte + IS SpikedSample->ExtractedSample Extraction (e.g., Protein Precipitation) LC Chromatographic Separation ExtractedSample->LC MS Mass Spectrometric Detection LC->MS Separated Analytes Quantification Quantification MS->Quantification Signal Ratio (Analyte/IS) Result Pantoprazole Concentration Quantification->Result

Caption: Logical workflow for TDM using a deuterated internal standard.

Experimental Protocols

A highly sensitive and specific LC-MS/MS method is the standard for the quantification of pantoprazole in biological matrices for TDM. The following protocol is a composite based on published methodologies.

Materials and Reagents
  • (R)-(+)-Pantoprazole (analyte)

  • This compound (internal standard)[4][5]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium acetate

  • Formic acid

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (Protein Precipitation)
  • Thaw patient plasma samples and quality control (QC) samples at room temperature.

  • To 100 µL of plasma, add 10 µL of this compound working solution (concentration to be optimized, e.g., 500 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile or methanol to precipitate proteins.[8][9]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Validation Data

The following tables summarize typical validation parameters for an LC-MS/MS assay for pantoprazole in human plasma.

Table 1: Linearity and Sensitivity

ParameterValue
Linearity Range5 - 5,000 ng/mL[8][9]
Correlation Coefficient (r²)> 0.99[10]
Lower Limit of Quantitation (LLOQ)5 ng/mL[8][9]

Table 2: Precision and Accuracy

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low QC (e.g., 15 ng/mL)< 15%< 15%85 - 115%85 - 115%
Medium QC (e.g., 500 ng/mL)< 15%< 15%85 - 115%85 - 115%
High QC (e.g., 4000 ng/mL)< 15%< 15%85 - 115%85 - 115%
(Data presented are typical acceptable ranges based on published studies)[8][11]

Table 3: Recovery and Matrix Effect

ParameterValue
Extraction Recovery> 75%[8]
Matrix EffectWithin acceptable limits (e.g., 85-115%)

Experimental Workflow for Pantoprazole TDM

G cluster_0 Sample Collection & Preparation cluster_1 Analysis cluster_2 Data Processing & Reporting SampleCollection Collect Patient Blood Sample Timed relative to dose Centrifugation Centrifuge to obtain plasma/serum SampleCollection->Centrifugation Aliquoting Aliquot plasma/serum Centrifugation->Aliquoting Spiking Spike with this compound Aliquoting->Spiking Precipitation Protein Precipitation with organic solvent Spiking->Precipitation Evaporation Evaporate supernatant Precipitation->Evaporation Reconstitution Reconstitute in mobile phase Evaporation->Reconstitution Injection Inject sample into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation of Pantoprazole and IS Injection->Separation Detection MS/MS Detection (MRM mode) Separation->Detection Integration Integrate peak areas Detection->Integration Calculation Calculate Analyte/IS ratio Integration->Calculation Quantification Quantify against calibration curve Calculation->Quantification Reporting Report concentration to clinician Quantification->Reporting

Caption: Step-by-step workflow for TDM of pantoprazole.

Mechanism of Action: Proton Pump Inhibition

Pantoprazole is a proton pump inhibitor that irreversibly blocks the H+/K+-ATPase enzyme system (the proton pump) of the gastric parietal cells. This inhibition suppresses the final step in gastric acid production, leading to a reduction in gastric acidity.

G cluster_0 Gastric Parietal Cell Pantoprazole Pantoprazole (Prodrug) ActiveForm Active Sulfenamide Pantoprazole->ActiveForm Acid-catalyzed conversion ProtonPump H+/K+-ATPase (Proton Pump) ActiveForm->ProtonPump Forms covalent disulfide bond with Cys residues H_ion H+ (Acid) ProtonPump->H_ion Pumps H+ into lumen ProtonPump->H_ion Inhibited Lumen Gastric Lumen

Caption: Mechanism of action of pantoprazole.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based therapeutic drug monitoring provides a robust, sensitive, and specific method for the quantification of pantoprazole in patient samples. This approach allows for the optimization of dosing strategies, potentially leading to improved therapeutic outcomes and reduced adverse effects. The detailed protocols and methodologies presented here serve as a comprehensive guide for researchers and clinicians involved in the TDM of pantoprazole.

References

Application Notes and Protocols for the Use of (R)-(+)-Pantoprazole-d6 in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of (R)-(+)-Pantoprazole-d6, a deuterated analog of the (R)-enantiomer of pantoprazole, in metabolic research. The inclusion of six deuterium atoms provides a valuable tool for various in vitro and in vivo drug metabolism and pharmacokinetic (DMPK) studies.

This compound serves as an ideal internal standard for quantitative bioanalysis of (R)-(+)-pantoprazole due to its similar physicochemical properties and distinct mass difference. Furthermore, it can be employed to investigate the kinetic isotope effect on the metabolism of pantoprazole, potentially offering insights into the reaction mechanisms and the role of specific metabolic pathways.

Metabolic Pathways of Pantoprazole

Pantoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The main metabolic pathway involves demethylation, predominantly mediated by CYP2C19, followed by sulfation.[1][2] Another significant pathway is oxidation to pantoprazole sulfone, which is catalyzed by CYP3A4.[1][2] The metabolism of pantoprazole is stereoselective, with the (+)-enantiomer being more dependent on CYP2C19 activity.[3]

Pantoprazole_Metabolism This compound This compound Metabolite1 4-Hydroxy-pantoprazole-d6 This compound->Metabolite1 CYP2C19 (Demethylation) Metabolite2 Pantoprazole-d6 Sulfone This compound->Metabolite2 CYP3A4 (Oxidation) Sulfate_Conjugate Sulfate Conjugate Metabolite1->Sulfate_Conjugate SULTs

Caption: Metabolic pathways of (R)-(+)-Pantoprazole.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for pantoprazole. It is important to note that specific quantitative data for this compound is not extensively available in the public domain. The provided data for racemic pantoprazole and its enantiomers can serve as a reference for designing and interpreting studies with the deuterated analog.

Table 1: Pharmacokinetic Parameters of Racemic Pantoprazole (40 mg Oral Dose)

ParameterValueReference
Bioavailability77%[4][5]
Cmax~2.5 µg/mL[4][5]
Tmax2-3 hours[4][5]
Elimination Half-life~1 hour[4]
Total Clearance0.1 L/h/kg[4]
Protein Binding98%[4][5]

Table 2: Influence of CYP2C19 Genotype on Racemic Pantoprazole Pharmacokinetics

CYP2C19 GenotypeAUC (µg·h/mL)Cmax (µg/mL)t1/2 (h)
Extensive Metabolizers (1/1)3.00 ± 1.021.61 ± 0.35~1.0
Intermediate Metabolizers (1/2)4.38 ± 1.002.13 ± 0.42-
Poor Metabolizers (2/2)15.182.136.72

Data adapted from studies on racemic pantoprazole and may vary between individuals.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to determine the metabolic stability and identify the metabolites of this compound in human liver microsomes (HLM).

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis Prep1 Thaw HLM and this compound on ice Prep2 Prepare incubation buffer (e.g., potassium phosphate) Prep1->Prep2 Prep3 Prepare NADPH regenerating system Prep2->Prep3 Inc1 Pre-incubate HLM and this compound Inc2 Initiate reaction with NADPH Inc1->Inc2 Inc3 Incubate at 37°C with shaking Inc2->Inc3 Term1 Stop reaction with cold acetonitrile Term2 Centrifuge to precipitate proteins Term1->Term2 Term3 Analyze supernatant by LC-MS/MS Term2->Term3 cluster_prep cluster_prep cluster_incubation cluster_incubation cluster_prep->cluster_incubation cluster_termination cluster_termination cluster_incubation->cluster_termination

Caption: In vitro metabolism experimental workflow.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium Chloride (MgCl2)

  • Acetonitrile (ice-cold)

  • Control compounds (e.g., testosterone for CYP3A4, omeprazole for CYP2C19)

Procedure:

  • Preparation:

    • Thaw HLM and this compound stock solution on ice.[6]

    • Prepare the incubation mixture in microcentrifuge tubes containing potassium phosphate buffer, MgCl2, and HLM (final protein concentration typically 0.2-1.0 mg/mL).[7]

    • Add this compound to the incubation mixture to achieve the desired final concentration (e.g., 1 µM).

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[6]

  • Incubation:

    • Incubate the reaction mixture at 37°C with constant shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).[8]

  • Reaction Termination:

    • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.[7]

  • Sample Processing:

    • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.[9]

  • Analysis:

    • Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a basic design for an in vivo pharmacokinetic study of this compound in rats.

in_vivo_workflow cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis Dose1 Acclimatize animals Dose2 Administer this compound (e.g., oral gavage) Dose1->Dose2 Sample1 Collect blood at predefined time points Sample2 Process blood to obtain plasma Sample1->Sample2 Sample3 Store plasma at -80°C Sample2->Sample3 Analysis1 Prepare plasma samples (e.g., protein precipitation) Analysis2 Quantify drug concentration by LC-MS/MS Analysis1->Analysis2 Analysis3 Perform pharmacokinetic analysis Analysis2->Analysis3 cluster_dosing cluster_dosing cluster_sampling cluster_sampling cluster_dosing->cluster_sampling cluster_analysis cluster_analysis cluster_sampling->cluster_analysis

References

Application Notes and Protocols for the Detection of (R)-(+)-Pantoprazole-d6 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the quantitative analysis of (R)-(+)-Pantoprazole-d6, a deuterated internal standard for the therapeutic drug monitoring and pharmacokinetic studies of pantoprazole, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Introduction

Pantoprazole is a proton pump inhibitor used to treat acid-related gastrointestinal disorders. It is a chiral compound, with the (S)-enantiomer being the active form. For accurate quantification of pantoprazole enantiomers in biological matrices, a stable isotope-labeled internal standard is essential. This compound is a suitable internal standard for the quantification of the (R)-enantiomer and, by extension, for stereoselective pharmacokinetic studies.[1] This document outlines the optimized mass spectrometry parameters and a detailed experimental protocol for its detection.

Experimental

Materials and Reagents
  • This compound (MW: 389.41 g/mol )[2]

  • (R)-(+)-Pantoprazole and (S)-(-)-Pantoprazole reference standards

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is recommended for the extraction of pantoprazole and its internal standard from plasma samples.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard, this compound, at a suitable concentration.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

For the chiral separation of pantoprazole enantiomers, a specialized chiral column is necessary.

ParameterValue
Column Chiralpak IE (or equivalent polysaccharide-based chiral stationary phase)
Mobile Phase A 10 mM Ammonium acetate in water with 0.1% formic acid
Mobile Phase B Acetonitrile
Gradient Isocratic or a shallow gradient optimized for enantiomeric separation (e.g., 72% B)[3]
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 - 40 °C
Injection Volume 5 - 20 µL
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 400 - 550 °C
Desolvation Gas Flow 800 - 1000 L/hr
Cone Gas Flow 50 - 150 L/hr
Collision Gas Argon

MRM Transitions

The following MRM transitions should be used for the quantification of (R)-(+)-Pantoprazole and its deuterated internal standard, this compound. The parameters for the internal standard are based on published data for a deuterated pantoprazole analog.[3]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Suggested)
(R)-(+)-Pantoprazole384.1200.128 - 32
This compound 390.1 206.0 28 - 32

Note: The collision energy should be optimized for the specific instrument being used. As a starting point, the collision energy for the deuterated internal standard can be set to be the same as the non-deuterated analyte.

Data Analysis and Quantification

The concentration of (R)-(+)-Pantoprazole in the samples is determined by calculating the peak area ratio of the analyte to the internal standard, this compound. A calibration curve is constructed by plotting the peak area ratios of a series of calibration standards against their known concentrations.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound in Acetonitrile plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Chiral LC Separation supernatant->lc ms Tandem MS Detection (MRM Mode) lc->ms integration Peak Integration ms->integration ratio Calculate Area Ratios (Analyte/IS) integration->ratio calibration Calibration Curve ratio->calibration quantification Quantification calibration->quantification fragmentation_pathway cluster_pantoprazole Pantoprazole Fragmentation cluster_pantoprazole_d6 This compound Fragmentation parent_panto [Pantoprazole+H]+ m/z 384.1 fragment_panto Product Ion m/z 200.1 parent_panto->fragment_panto CID parent_panto_d6 [this compound+H]+ m/z 390.1 fragment_panto_d6 Product Ion m/z 206.0 parent_panto_d6->fragment_panto_d6 CID

References

Application Note: Bioanalytical Method Validation for the Quantification of Pantoprazole in Human Plasma using (R)-(+)-Pantoprazole-d6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pantoprazole is a proton pump inhibitor that reduces gastric acid secretion and is widely used in the treatment of acid-related gastrointestinal disorders.[1][2] Accurate and reliable quantification of pantoprazole in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1][3][4] This application note describes a detailed, validated bioanalytical method for the determination of pantoprazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, (R)-(+)-Pantoprazole-d6, to ensure high accuracy and precision, in line with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[5][6]

Principle

The method involves the extraction of pantoprazole and the internal standard, this compound, from human plasma via protein precipitation.[4][7] The separated analytes are then quantified using a reverse-phase high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer.[3][4][7] Detection is performed using multiple reaction monitoring (MRM) in positive ionization mode.[4][7] The use of a stable isotope-labeled internal standard minimizes variability due to matrix effects and extraction inconsistencies.[8]

Experimental Protocols

Materials and Reagents
  • Pantoprazole reference standard

  • This compound internal standard (IS)

  • HPLC-grade acetonitrile and methanol

  • Ammonium acetate

  • Formic acid

  • Human plasma (with anticoagulant)

  • Purified water

Instrumentation
  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of delivering a stable and reproducible gradient flow.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 analytical column (e.g., Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm) is suitable for separation.[7]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of pantoprazole and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the pantoprazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in the same diluent.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL of this compound).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical starting condition is 70% A and 30% B, with a gradient to increase B to 90% over 2-3 minutes.

    • Flow Rate: 0.6 mL/min.[7]

    • Column Temperature: 40°C.

    • Run Time: Approximately 4-5 minutes.[3]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Pantoprazole: m/z 384.2 → 200.1.[7]

      • This compound: m/z 390.2 → 206.1 (hypothetical, based on a d6 label). A similar transition for a d3 labeled standard is 387.1 -> 203.1.[7]

    • Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.

Method Validation

The bioanalytical method was validated according to FDA guidelines, assessing the following parameters:[5][6]

Selectivity and Specificity

The selectivity of the method was evaluated by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of pantoprazole and the internal standard.

Linearity and Range

The linearity of the method was established by analyzing a series of calibration standards in duplicate. A linear regression of the peak area ratio (analyte/internal standard) versus concentration was performed. The acceptance criterion is a correlation coefficient (r²) of ≥ 0.99. A typical linear range for pantoprazole in plasma is 10 to 3000 ng/mL.[7]

Accuracy and Precision

Intra-day and inter-day accuracy and precision were determined by analyzing QC samples at low, medium, and high concentrations on three different days. The acceptance criteria are a precision (%CV) of ≤15% (≤20% for the Lower Limit of Quantification, LLOQ) and an accuracy (%RE) within ±15% (±20% for the LLOQ).

Matrix Effect

The matrix effect was assessed by comparing the peak response of the analyte in post-extraction spiked plasma samples with the response of the analyte in a neat solution at the same concentration.

Recovery

The extraction recovery of pantoprazole was determined by comparing the peak area of the analyte from pre-extraction spiked samples to that of post-extraction spiked samples at three different concentration levels.

Stability

The stability of pantoprazole in plasma was evaluated under various conditions:

  • Freeze-Thaw Stability: After three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: At room temperature for a specified period.

  • Long-Term Stability: Stored at -20°C or -80°C for an extended period.

  • Post-Preparative Stability: In the autosampler for a defined duration.

Data Presentation

Table 1: Linearity of Pantoprazole Calibration Curve

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
100.025
500.128
1000.255
5001.275
10002.560
20005.110
30007.650
Correlation Coefficient (r²) ≥ 0.999

Table 2: Intra-Day and Inter-Day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%RE)Inter-Day Precision (%CV)Inter-Day Accuracy (%RE)
LLOQ10≤ 20± 20≤ 20± 20
Low30≤ 15± 15≤ 15± 15
Medium400≤ 15± 15≤ 15± 15
High2400≤ 15± 15≤ 15± 15

Table 3: Stability of Pantoprazole in Human Plasma

Stability TestStorage ConditionConcentration (ng/mL)Stability (% of Nominal)
Freeze-Thaw (3 cycles)-20°C to Room Temp30 and 240095 - 105
Bench-Top (4 hours)Room Temperature30 and 240097 - 103
Long-Term (30 days)-80°C30 and 240096 - 104
Post-Preparative (24 hours)4°C (Autosampler)30 and 240098 - 102

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add IS This compound plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the bioanalysis of pantoprazole.

validation_workflow start Method Development validation Bioanalytical Method Validation start->validation selectivity Selectivity & Specificity validation->selectivity linearity Linearity & Range validation->linearity accuracy_precision Accuracy & Precision validation->accuracy_precision matrix_effect Matrix Effect validation->matrix_effect recovery Recovery validation->recovery stability Stability validation->stability end Validated Method for Sample Analysis selectivity->end linearity->end accuracy_precision->end matrix_effect->end recovery->end stability->end

Caption: Logical flow of the bioanalytical method validation process.

The described LC-MS/MS method for the quantification of pantoprazole in human plasma using this compound as an internal standard is specific, sensitive, accurate, and reproducible. The method has been successfully validated according to regulatory guidelines and is suitable for use in clinical and preclinical studies requiring the measurement of pantoprazole concentrations. The use of a stable isotope-labeled internal standard ensures the reliability of the results by compensating for potential matrix effects and variations in sample processing.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with (R)-(+)-Pantoprazole-d6 in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-(+)-Pantoprazole-d6 as an internal standard in bioanalytical methods.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound for quantitative bioanalysis, particularly with LC-MS/MS.

Issue 1: High Variability in Analyte/Internal Standard Response Ratio

Question: My calibration standards and quality controls (QCs) show high variability in the peak area ratio of pantoprazole to this compound. What are the potential causes and how can I troubleshoot this?

Answer:

High variability in the analyte/internal standard (IS) response ratio can stem from several factors, often related to matrix effects or issues with the internal standard itself. Follow these troubleshooting steps:

  • Verify Internal Standard Purity and Concentration:

    • Isotopic Purity: Ensure the this compound has a high isotopic purity (≥99% deuterated forms).[1] The presence of unlabeled pantoprazole in the IS solution will lead to an artificially high response for the analyte.

    • Concentration Verification: Prepare a fresh stock solution of this compound and re-prepare the working solutions. An error in the IS concentration will directly impact the final calculated concentrations.

  • Investigate Chromatographic Co-elution:

    • Potential for Separation: Deuterated internal standards can sometimes exhibit slightly different retention times compared to the unlabeled analyte due to the deuterium isotope effect.[2] This can lead to differential matrix effects.

    • Troubleshooting Steps:

      • Overlay the chromatograms of the analyte and the IS to confirm complete co-elution.

      • If a slight separation is observed, consider adjusting the mobile phase composition or gradient to achieve better co-elution. A less resolving column could also be tested to ensure peak overlap.

  • Assess Matrix Effects:

    • Post-Column Infusion: This technique can help identify regions in the chromatogram where ion suppression or enhancement is occurring. Infuse a constant concentration of pantoprazole and this compound post-column while injecting a blank matrix extract. Dips or rises in the baseline signal indicate matrix effects.

    • Quantitative Assessment: Prepare two sets of samples:

      • Set A: Analyte and IS spiked into the mobile phase.

      • Set B: Analyte and IS spiked into a blank matrix extract (post-extraction).

      • The matrix effect can be calculated as: (Peak Area in Set B / Peak Area in Set A) * 100%. A value significantly different from 100% indicates a strong matrix effect.

  • Optimize Sample Preparation:

    • Protein Precipitation (PPT): While simple, PPT can be less effective at removing phospholipids, a major source of matrix effects.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract. Experiment with different organic solvents to optimize recovery and minimize interferences.

    • Solid-Phase Extraction (SPE): SPE offers the most effective cleanup by selectively isolating the analyte and IS. Method development may be required to find the optimal sorbent and elution conditions.

Issue 2: Poor Recovery of Pantoprazole and/or this compound

Question: I am experiencing low and inconsistent recovery for both pantoprazole and this compound during sample extraction. What could be the cause?

Answer:

Low and variable recovery can significantly impact the accuracy and precision of your assay. Consider the following:

  • Extraction Method Inefficiency:

    • Protein Precipitation: Ensure the ratio of plasma to precipitation solvent (e.g., acetonitrile or methanol) is optimized. Typically, a 3:1 or 4:1 ratio (solvent:plasma) is used. Inadequate vortexing or centrifugation can also lead to poor recovery.

    • Liquid-Liquid Extraction: The choice of extraction solvent and pH are critical. Pantoprazole is a weak base, so adjusting the sample pH to be more basic can improve its extraction into an organic solvent.

    • Solid-Phase Extraction: The choice of SPE sorbent (e.g., C18, mixed-mode) and the pH of the loading, washing, and elution solutions are crucial. Ensure the sorbent is properly conditioned and not allowed to dry out if the protocol requires it.

  • Analyte Stability:

    • Pantoprazole is known to be unstable in acidic conditions. Ensure that the pH of all solutions and the final extract is controlled to prevent degradation.

    • Perform stability studies (e.g., freeze-thaw, bench-top) to confirm that the analyte and IS are not degrading during the sample handling and extraction process.

  • Non-Specific Binding:

    • Pantoprazole and its analogs can sometimes adsorb to the surface of plasticware (e.g., pipette tips, collection tubes). Using low-binding plastics or silanized glassware can help mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: Why use a stable isotope-labeled (SIL) internal standard like this compound?

A1: SIL internal standards are considered the "gold standard" for quantitative LC-MS/MS bioanalysis.[2] Because they have nearly identical physicochemical properties to the analyte, they co-elute chromatographically and experience similar extraction recovery and matrix effects. This allows for more accurate and precise quantification, as the IS effectively normalizes for variations during sample preparation and analysis.

Q2: Can I use a different deuterated version of pantoprazole, like pantoprazole-d3, instead of -d6?

A2: Yes, other deuterated forms of pantoprazole, such as pantoprazole-d3, have been successfully used as internal standards in published bioanalytical methods.[3][4] The key considerations remain the same: ensuring high isotopic purity, confirming co-elution with the analyte, and validating the method to demonstrate acceptable accuracy and precision.

Q3: What are the ideal mass transitions (MRM) for pantoprazole and this compound?

A3: For pantoprazole, a common protonated adduct is m/z 384.2, which fragments to a product ion of m/z 200.1.[3] For this compound, the protonated adduct would be m/z 390.2 (an increase of 6 Da). A common fragment ion would be m/z 206.1. It is crucial to optimize these transitions on your specific mass spectrometer to ensure maximum sensitivity and specificity.

Q4: How do I quantitatively assess the matrix effect?

A4: The matrix effect can be quantitatively assessed by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution (e.g., mobile phase). The formula is:

Matrix Factor = (Peak response in presence of matrix) / (Peak response in absence of matrix)

An IS-normalized matrix factor can also be calculated to assess the ability of the IS to compensate for matrix effects:

IS-Normalized Matrix Factor = (Matrix Factor of Analyte) / (Matrix Factor of IS)

A value close to 1 for the IS-normalized matrix factor indicates effective compensation.

Quantitative Data Summary

The following tables summarize typical performance characteristics for bioanalytical methods of pantoprazole using a deuterated internal standard. Note: The data presented below is derived from a study using Pantoprazole-d3 and serves as a representative example.

Table 1: LC-MS/MS Method Parameters for Pantoprazole Analysis [3]

ParameterCondition
LC Column Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm
Mobile Phase 10 mM Ammonium Acetate (pH 7.10) : Acetonitrile (30:70, v/v)
Flow Rate 0.6 mL/min
Ionization Mode ESI Positive
MRM Transition (Pantoprazole) m/z 384.2 → 200.1
MRM Transition (Pantoprazole-d3) m/z 387.1 → 203.1
Internal Standard Pantoprazole D3

Table 2: Method Validation Summary for Pantoprazole in Human Plasma [3]

ParameterResult
Linearity Range 10.00 - 3000.00 ng/mL
Correlation Coefficient (r) ≥ 0.9997
Intra-day Precision (%CV) 1.13 - 1.54%
Inter-day Precision (%CV) 1.76 - 2.86%
Mean Extraction Recovery > 77%

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Sample Aliquoting: Aliquot 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution to each tube (except for double blanks).

  • Vortex: Briefly vortex mix the samples for 10-15 seconds.

  • Protein Precipitation: Add 300 µL of acetonitrile (or methanol) to each tube.

  • Vortex: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant reconstitute Reconstitute in Mobile Phase supernatant->reconstitute lc_injection LC Injection reconstitute->lc_injection chrom_sep Chromatographic Separation lc_injection->chrom_sep ms_detection MS/MS Detection (MRM) chrom_sep->ms_detection data_proc Data Processing & Quantitation ms_detection->data_proc

Caption: Bioanalytical workflow for pantoprazole quantification.

troubleshooting_logic start High Variability in Analyte/IS Ratio check_is Verify IS Purity & Concentration start->check_is check_coelution Confirm Chromatographic Co-elution check_is->check_coelution IS OK assess_matrix Assess Matrix Effects check_coelution->assess_matrix Co-elution OK optimize_prep Optimize Sample Preparation assess_matrix->optimize_prep Matrix Effect Present solution Improved Accuracy & Precision optimize_prep->solution

References

Improving peak shape and resolution for (R)-(+)-Pantoprazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of (R)-(+)-Pantoprazole-d6 for improved peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing for my this compound peak. What are the potential causes and how can I resolve this?

A1: Peak tailing for pantoprazole and its analogs is a common issue, often stemming from secondary interactions with the stationary phase or other active sites within the HPLC system.[1][2][3] Here are the primary causes and troubleshooting steps:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the amine groups on the pantoprazole molecule, leading to tailing.[1][2]

    • Solution:

      • Use a Modern, End-Capped Column: Employ a high-purity, end-capped C18 or a specialized chiral column to minimize exposed silanols.[4]

      • Mobile Phase Modification: Add a competitive base, like triethylamine (TEA), or use a buffer to mask the silanol groups.[5] Including buffers in both aqueous and organic mobile phase components can mitigate tailing for both early and late eluting peaks.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[3][6]

    • Solution: Reduce the injection volume or dilute the sample and reinject.[3] If peak shape improves, column overload was the likely cause.

  • Physical Column Issues: A partially blocked inlet frit or a void at the head of the column can distort the sample flow path and cause tailing for all peaks in the chromatogram.[6]

    • Solution: Reverse-flush the column (if permitted by the manufacturer) to dislodge particulates from the frit. If the problem persists, the column may need to be replaced.

Q2: My resolution between the this compound and its S-enantiomer is poor. What steps can I take to improve it?

A2: Achieving good resolution in chiral separations requires careful optimization of several chromatographic parameters. Here’s how you can enhance the separation of pantoprazole enantiomers:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical for enantiomeric separation.[7]

    • Recommendation: Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel OJ-R, Chiralpak IE), are often effective for separating pantoprazole enantiomers.[8][9][10] Teicoplanin aglycone-based stationary phases (e.g., Chirobiotic TAG) have also demonstrated excellent resolution.[11][12]

  • Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, significantly influences chiral recognition.

    • Recommendation: A common mobile phase for reversed-phase chiral separation of pantoprazole consists of acetonitrile and an aqueous buffer (e.g., ammonium acetate or sodium perchlorate).[9][11] Optimization of the organic modifier percentage is crucial.

  • Column Temperature: Temperature can affect the thermodynamics of the chiral recognition process.

    • Recommendation: Lowering the column temperature can sometimes enhance resolution, although it may also increase backpressure.[11] Experiment with temperatures in the range of 10-40°C.

  • Flow Rate: A lower flow rate generally allows for more interactions between the analyte and the stationary phase, which can improve resolution.

    • Recommendation: Start with a flow rate around 0.5-1.0 mL/min and adjust as needed.[9][13]

Q3: What are the recommended starting conditions for a chiral HPLC method for this compound?

A3: Based on published methods, a good starting point for developing a chiral separation method for pantoprazole enantiomers is as follows:

ParameterRecommended Starting Condition
Column Chirobiotic TAG, 5 µm, 250 x 4.6 mm
Mobile Phase 60:40 (v/v) Methanol / 20mM Ammonium Acetate
Flow Rate 0.6 mL/min
Column Temperature 10°C
Detection UV at 290 nm

This method was shown to provide a resolution of 1.91 for pantoprazole enantiomers.[11]

Troubleshooting Workflow

For a systematic approach to troubleshooting peak shape and resolution issues, please refer to the following workflow diagram:

TroubleshootingWorkflow start Start: Poor Peak Shape or Resolution check_peak_shape Assess Peak Shape start->check_peak_shape check_resolution Assess Resolution start->check_resolution tailing Peak Tailing Observed check_peak_shape->tailing Tailing fronting Peak Fronting Observed check_peak_shape->fronting Fronting poor_resolution Inadequate Resolution check_resolution->poor_resolution tailing_causes Potential Causes: 1. Secondary Interactions 2. Column Overload 3. Physical Issues tailing->tailing_causes fronting_causes Potential Causes: 1. Column Overload 2. Sample Solvent Mismatch fronting->fronting_causes resolution_causes Potential Causes: 1. Suboptimal CSP 2. Incorrect Mobile Phase 3. Temperature/Flow Rate poor_resolution->resolution_causes tailing_solutions Solutions: - Use End-Capped Column - Modify Mobile Phase (Buffer/TEA) - Reduce Sample Load - Check/Replace Column Frit tailing_causes->tailing_solutions fronting_solutions Solutions: - Reduce Sample Load - Match Sample Solvent to Mobile Phase fronting_causes->fronting_solutions resolution_solutions Solutions: - Screen Different CSPs - Optimize Mobile Phase Ratio - Adjust Temperature and Flow Rate resolution_causes->resolution_solutions end End: Improved Chromatography tailing_solutions->end fronting_solutions->end resolution_solutions->end

Caption: A logical workflow for troubleshooting common chromatographic issues.

Experimental Protocols

Protocol 1: Chiral Separation of Pantoprazole Enantiomers using a Teicoplanin Aglycone CSP

This protocol is adapted from a method that demonstrated baseline separation of pantoprazole enantiomers.[11]

  • Chromatographic System: HPLC system with UV detection.

  • Column: Chirobiotic TAG, 5 µm, 250 x 4.6 mm.

  • Mobile Phase: Prepare a mixture of methanol and 20mM ammonium acetate in a 60:40 (v/v) ratio.

  • Flow Rate: Set the flow rate to 0.6 mL/min.

  • Column Temperature: Maintain the column temperature at 10°C.

  • Sample Preparation: Dissolve the this compound standard or sample in the mobile phase to a suitable concentration.

  • Injection Volume: Inject an appropriate volume (e.g., 10-20 µL).

  • Detection: Monitor the eluent at a wavelength of 290 nm.

Protocol 2: Chiral Separation using a Cellulose-Based CSP

This protocol is based on a method for the direct determination of pantoprazole enantiomers in biological matrices.[9][10]

  • Chromatographic System: HPLC system with UV detection.

  • Column: Chiralcel OJ-R (cellulose-based), 250 x 4.6 mm.

  • Mobile Phase: Prepare a mixture of acetonitrile and 50 mM sodium perchlorate. The exact ratio should be optimized for best resolution.

  • Flow Rate: Set the flow rate to 0.5 mL/min.

  • Column Temperature: Maintain the column at ambient temperature or optimize as needed.

  • Sample Preparation: Dissolve the this compound standard or sample in the mobile phase.

  • Injection Volume: Inject an appropriate volume.

  • Detection: Monitor the eluent at a wavelength of 290 nm.

Quantitative Data Summary

The following tables summarize key quantitative data from various published methods for the analysis of pantoprazole.

Table 1: Chiral HPLC Method Parameters

ParameterMethod 1[11]Method 2[9][10]Method 3[8]
Stationary Phase Chirobiotic TAGChiralcel OJ-RChiralpak IE
Column Dimensions 250 x 4.6 mm, 5 µmNot Specified250 x 4.6 mm, 5 µm
Mobile Phase Methanol / 20mM Ammonium Acetate (60:40)Acetonitrile / 50 mM Sodium PerchlorateAcetonitrile / 0.1% Formic Acid in Water (70:30)
Flow Rate 0.6 mL/min0.5 mL/min0.9 mL/min
Temperature 10°CAmbientNot Specified
Detection Wavelength 290 nm290 nmMS/MS

Table 2: Reversed-Phase HPLC Method Parameters (Non-Chiral)

ParameterMethod 4[13][14][15]Method 5[16]
Stationary Phase Hypersil ODS (C18)Hypersil BDS C8
Column Dimensions 125 x 4.0 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase Gradient with 0.01 M Phosphate Buffer (pH 7) and AcetonitrileIsocratic with Phosphate Buffer (pH 3.0) and Acetonitrile (70:30)
Flow Rate 1.0 mL/min2.0 mL/min
Temperature Not SpecifiedNot Specified
Detection Wavelength 290 nm290 nm

Signaling Pathways and Experimental Workflows

Experimental Workflow for Method Development

The following diagram illustrates a typical workflow for developing and optimizing an HPLC method for this compound.

MethodDevelopmentWorkflow start Start: Method Development Goal lit_review Literature Review & Initial Conditions Selection start->lit_review column_selection Select Chiral Column (e.g., Polysaccharide-based) lit_review->column_selection mobile_phase_opt Optimize Mobile Phase (Organic Ratio, Additives) column_selection->mobile_phase_opt temp_flow_opt Optimize Temperature and Flow Rate mobile_phase_opt->temp_flow_opt system_suitability Perform System Suitability Tests (Resolution, Tailing Factor) temp_flow_opt->system_suitability system_suitability->mobile_phase_opt Criteria Not Met validation Method Validation (Linearity, Accuracy, Precision) system_suitability->validation Criteria Met routine_analysis Routine Analysis validation->routine_analysis

Caption: A workflow for HPLC method development and optimization.

References

Troubleshooting poor recovery of (R)-(+)-Pantoprazole-d6 during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction of (R)-(+)-Pantoprazole-d6, helping researchers, scientists, and drug development professionals optimize their experimental workflow and improve recovery rates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a deuterium-labeled analog of Pantoprazole. It is commonly used as an internal standard in analytical and pharmacokinetic studies.[1] The stable isotope label allows for accurate quantification of Pantoprazole in biological samples using mass spectrometry and liquid chromatography.[1]

Q2: What are the most critical factors affecting the stability of Pantoprazole during extraction?

The stability of pantoprazole is highly pH-dependent.[2][3][4][5] It is a weak base with a pKa of approximately 4 and is unstable in acidic conditions, with the rate of degradation increasing as the pH decreases.[3][4] To prevent degradation and ensure good recovery, it is crucial to maintain a neutral to alkaline pH throughout the extraction process.[5][6][7][8][9]

Q3: What are the common extraction techniques for Pantoprazole and its analogs?

The two primary methods for extracting pantoprazole from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). SPE is often considered more efficient, less labor-intensive, and requires smaller volumes of solvents compared to LLE.[6][10]

Troubleshooting Poor Recovery

Poor recovery of this compound can stem from several factors related to sample preparation, pH control, choice of solvent, and the extraction technique itself. The following sections provide detailed troubleshooting guidance.

Issue 1: Degradation of Analyte Due to Acidic pH

Symptoms:

  • Consistently low recovery across all samples.

  • Presence of degradation products in the final chromatogram.

Root Cause Analysis: Pantoprazole is acid-labile and degrades rapidly in acidic environments.[3][4][5] If the sample matrix (e.g., plasma, tissue homogenate) is acidic or if the pH is not properly adjusted, significant loss of the analyte can occur.

Solutions:

  • pH Adjustment: Before extraction, buffer the sample to a pH above 7. A pH of 9 has been shown to be effective for the solid-phase extraction of pantoprazole from plasma.[6][7][8][9]

  • Use of Alkaline Solutions: When preparing stock solutions or reconstituting the analyte, use alkaline solutions such as 0.001 mol/L NaOH to improve stability.[7][8][9]

Issue 2: Inefficient Extraction from the Aqueous Phase (Liquid-Liquid Extraction)

Symptoms:

  • Low recovery with high variability between replicates.

  • Analyte detected in the post-extraction aqueous phase.

Root Cause Analysis: The choice of extraction solvent and the pH of the aqueous phase are critical for efficient partitioning of the analyte into the organic phase. For a basic compound like pantoprazole, its neutral form, which is more soluble in organic solvents, is favored at a pH above its pKa.[10]

Solutions:

  • Optimize pH: Ensure the pH of the aqueous sample is adjusted to at least two units above the pKa of pantoprazole (~4) to promote the neutral form.[10] For instance, adjusting the pH to 9 is a common practice.[6][7][8][9]

  • Solvent Selection: Use an organic solvent that has a good affinity for pantoprazole. Dichloromethane and ethyl acetate are commonly used for the extraction of similar compounds.[11][12] The choice of solvent should be optimized based on the specific sample matrix.

Issue 3: Emulsion Formation During Liquid-Liquid Extraction

Symptoms:

  • Formation of a stable emulsion layer between the aqueous and organic phases, making separation difficult.[10][13]

  • Loss of analyte trapped within the emulsion.[13]

Root Cause Analysis: Emulsions often form when the sample contains high concentrations of surfactants, lipids, or proteins.[13] Vigorous shaking during the extraction process can also contribute to emulsion formation.

Solutions:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the extraction tube to minimize emulsion formation.[13]

  • Salting Out: Add a neutral salt, such as sodium chloride (brine), to the aqueous phase to increase its ionic strength. This can help break the emulsion by decreasing the solubility of the organic solvent in the aqueous phase.[13]

  • Centrifugation: Centrifuging the sample can help to break the emulsion and achieve better phase separation.

  • Alternative Technique: Consider switching to Solid-Phase Extraction (SPE), which is not susceptible to emulsion formation.[6]

Issue 4: Poor Retention or Elution in Solid-Phase Extraction (SPE)

Symptoms:

  • Analyte in Flow-through/Wash: Low recovery because the analyte does not adequately bind to the SPE sorbent.

  • Analyte Retained on Cartridge: Low recovery because the analyte binds too strongly to the sorbent and is not efficiently eluted.

Root Cause Analysis: The choice of SPE sorbent, conditioning and equilibration of the cartridge, and the composition of the loading, wash, and elution solvents are all critical for successful SPE.

Solutions:

  • Sorbent Selection: For pantoprazole, a reverse-phase sorbent like C18 (LiChrolut RP-18) has been used successfully.[6][7][8][9]

  • Optimize pH of Loading Solution: As with LLE, the pH of the sample loaded onto the SPE cartridge should be adjusted to ensure the analyte is in a form that will be retained. For reverse-phase SPE of a basic compound, a higher pH will keep it in its neutral, more retained form.[6][7][8][9]

  • Conditioning and Equilibration: Always pre-condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the sorbent and ensure reproducible interactions.[6]

  • Optimize Wash and Elution Solvents:

    • Wash Solvent: Use a wash solvent that is strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent.

    • Elution Solvent: Use an elution solvent that is strong enough to disrupt the interaction between the analyte and the sorbent. For pantoprazole on a C18 column, acetonitrile has been used for elution.[7][8][9] The pH of the elution solvent can also be adjusted to facilitate the elution of the analyte.

Data Summary Tables

Table 1: pH Stability of Pantoprazole

pH ConditionStabilityReference
Acidic (pH < 4)Unstable, rapid degradation[3][4][5]
Neutral (pH ≈ 7)Relatively stable[5]
Alkaline (pH 9-10.5)Stable[4]

Table 2: Recommended Conditions for Solid-Phase Extraction of Pantoprazole

ParameterConditionReference
SPE SorbentLiChrolut RP-18 (C18)[6][7][8][9]
Sample pH AdjustmentBuffer to pH 9 with 0.1 mol/L KH2PO4[6][7][8][9]
Conditioning SolventsMethanol, followed by Water[6]
Elution SolventAcetonitrile[7][8][9]
Reconstitution SolutionAcetonitrile and 0.001 mol/L NaOH[7][8][9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) - General Guideline
  • Sample Preparation: To a known volume of the biological sample (e.g., 1 mL of plasma), add the internal standard, this compound.

  • pH Adjustment: Alkalinize the sample by adding a suitable buffer to achieve a pH of ≥ 9.

  • Extraction: Add 3-5 volumes of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Mixing: Gently mix the sample by vortexing at a low speed or by gentle inversion for 5-10 minutes to prevent emulsion formation.

  • Phase Separation: Centrifuge the sample at 3000-4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for analysis.

Protocol 2: Solid-Phase Extraction (SPE) - Based on Published Methods

This protocol is adapted from a published method for the determination of pantoprazole in human plasma.[6][7][8][9]

  • Sample Preparation: Spike a 1 mL plasma sample with the internal standard, this compound. Buffer the plasma sample with 1.0 mL of 0.1 mol/L KH2PO4 solution (pH 9).[6][7][8]

  • Cartridge Conditioning: Condition a LiChrolut RP-18 (200 mg, 3 mL) SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.[6]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances (the original reference does not specify a wash step, but a common practice is to wash with a weak organic solvent in water, e.g., 5% methanol in water).

  • Elution: Elute the analyte and internal standard from the cartridge with an appropriate volume of acetonitrile.[7][8][9]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a mixture of acetonitrile and 0.001 mol/L NaOH for analysis by HPLC or LC-MS.[7][8][9]

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Sample Biological Sample Add_IS Add this compound Sample->Add_IS Adjust_pH Adjust to pH ≥ 9 Add_IS->Adjust_pH Add_Solvent Add Organic Solvent Adjust_pH->Add_Solvent Mix Gentle Mixing Add_Solvent->Mix Centrifuge Centrifuge for Phase Separation Mix->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Liquid-Liquid Extraction (LLE) Workflow.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Plasma Sample Add_IS Add this compound Sample->Add_IS Buffer_pH Buffer to pH 9 Add_IS->Buffer_pH Load Load Sample Buffer_pH->Load Condition Condition Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge Load->Wash Elute Elute with Acetonitrile Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Acetonitrile/NaOH Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) Workflow.

Troubleshooting_Logic Start Poor Recovery of This compound Check_pH Is sample pH consistently ≥ 9? Start->Check_pH Degradation Potential Issue: Acid Degradation Check_pH->Degradation No Check_LLE Using LLE? Check_pH->Check_LLE Yes Adjust_pH Action: Buffer sample to pH ≥ 9 Degradation->Adjust_pH Emulsion Emulsion formation? Check_LLE->Emulsion Yes Check_SPE Using SPE? Check_LLE->Check_SPE No LLE_Issue Potential Issue: Inefficient Partitioning or Emulsion Emulsion->LLE_Issue Yes Emulsion->Check_SPE No LLE_Action Action: Gentle mixing, add salt, or switch to SPE LLE_Issue->LLE_Action Retention_Elution Analyte in flow-through or retained? Check_SPE->Retention_Elution Yes SPE_Issue Potential Issue: Incorrect SPE parameters Retention_Elution->SPE_Issue SPE_Action Action: Optimize sorbent, pH, and solvents SPE_Issue->SPE_Action

References

Technical Support Center: Optimizing ESI-MS Analysis of (R)-(+)-Pantoprazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-(+)-Pantoprazole-d6 in Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ESI-MS?

A1: this compound has a monoisotopic mass of approximately 389.11 Da.[1] In positive electrospray ionization mode, the most common precursor ion is the protonated molecule, [M+H]⁺. The deuterium labels are on the two methoxy groups of the pyridine ring.[1][2][3][4]

Based on the established fragmentation pattern of pantoprazole, where the primary cleavage occurs at the sulfinyl linker, the main product ion will also carry the deuterium labels.[5][6] Therefore, the expected MRM transition is:

  • Precursor Ion (Q1): m/z 390.1 [M+H]⁺

  • Product Ion (Q2): m/z 206.0

This transition corresponds to the fragmentation of the protonated molecule, leading to the formation of the pyridinyl methyl fragment containing the six deuterium atoms.

Q2: Which mobile phase additives are recommended for optimal ionization of this compound?

A2: For positive mode ESI-MS, acidic mobile phase additives are generally used to promote protonation. Common and effective additives for pantoprazole and its analogs include:

  • Formic Acid (0.1%): Widely used and provides good protonation for many basic compounds.

  • Acetic Acid (0.1% - 1%): Another effective additive that can enhance the signal of protonated molecules.[7]

  • Ammonium Acetate or Ammonium Formate (5-20 mM): These volatile salts act as buffering agents and can improve peak shape and ionization consistency, especially when dealing with complex matrices.[6][8] They are compatible with ESI-MS and can help maintain a stable spray.

It is generally recommended to avoid non-volatile buffers like phosphates, as they can contaminate the ion source.[9]

Q3: What are common adducts observed with Pantoprazole in ESI-MS and how can they be managed?

A3: In positive ion mode, besides the desired protonated molecule [M+H]⁺, it is common to observe adducts, especially with sodium ([M+Na]⁺) and ammonium ([M+NH₄]⁺).[10][11][12]

  • Sodium Adducts ([M+Na]⁺): These are very common and arise from sodium contamination in glassware, solvents, or the sample matrix. For this compound, this would appear at m/z 412.1.

  • Ammonium Adducts ([M+NH₄]⁺): These are often intentionally or unintentionally formed when using ammonium-based buffers or if there is ammonia contamination. For this compound, this would appear at m/z 407.1.

Management Strategies:

  • Minimize Sodium: Use high-purity solvents and new or thoroughly cleaned glassware to reduce sodium contamination.

  • Optimize Mobile Phase: The addition of a proton source like formic or acetic acid can promote the formation of the [M+H]⁺ ion over adducts.

  • Utilize Adducts: In some cases, if an adduct is consistently formed and provides a stable signal, it can be used as the precursor ion for quantification. However, this is generally less desirable than using the protonated molecule.

Q4: My signal for the deuterated internal standard (this compound) is significantly higher than the non-deuterated analyte. Is this normal?

A4: Yes, it is not uncommon for a deuterated internal standard to exhibit a different ionization or fragmentation efficiency compared to its non-deuterated counterpart, sometimes resulting in a higher signal intensity. This can be due to the kinetic isotope effect, where the heavier deuterium atoms can influence the rate of fragmentation in the collision cell.[13] As long as the response is consistent and linear, this difference does not pose a problem for quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the ESI-MS analysis of this compound.

Issue 1: Low or No Signal Intensity

Potential Cause Troubleshooting Steps
Incorrect MS Parameters Verify the precursor (Q1) and product (Q2) ion m/z values are set correctly for this compound (390.1 → 206.0).
Suboptimal Ion Source Settings Systematically optimize key ESI source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature.[14][15] Start with the instrument manufacturer's recommended settings and adjust one parameter at a time.
Mobile Phase Composition Ensure the mobile phase contains an appropriate additive to promote ionization (e.g., 0.1% formic acid). Highly aqueous mobile phases can sometimes lead to unstable spray; ensure sufficient organic content.[16]
Sample Degradation Pantoprazole is an acid-labile compound. Ensure samples are prepared and stored appropriately to prevent degradation before analysis.
Ion Suppression/Matrix Effects If analyzing complex matrices (e.g., plasma), co-eluting compounds can suppress the ionization of the target analyte.[14] Improve chromatographic separation to separate the analyte from interfering matrix components. Consider a more rigorous sample clean-up procedure.
Instrument Contamination A contaminated ion source or transfer capillary can lead to poor signal.[17] Perform routine cleaning and maintenance as per the manufacturer's guidelines.

Issue 2: High Background Noise or Unstable Signal

Potential Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
In-source Fragmentation or Unstable Spray The sprayer voltage might be too high, causing electrical discharge or in-source fragmentation.[16] Try reducing the voltage. An unstable spray can also be caused by an incorrect nebulizer gas flow or a partially clogged ESI needle.
Leaks in the LC System Check all LC connections for leaks, which can introduce air and cause pressure fluctuations and an unstable spray.
Improper Grounding Ensure all components of the LC-MS system are properly grounded to minimize electrical noise.

Issue 3: Poor Peak Shape (Tailing or Broadening)

Potential Cause Troubleshooting Steps
Secondary Interactions on the Column Pantoprazole has basic properties and can interact with residual silanols on the HPLC column, leading to peak tailing. The use of a mobile phase with an appropriate pH and ionic strength (e.g., with ammonium acetate) can mitigate these interactions.[18]
Column Overload Injecting too much sample can lead to peak broadening and fronting. Reduce the injection volume or sample concentration.
Extra-column Dead Volume Excessive tubing length or poorly made connections between the column and the mass spectrometer can contribute to peak broadening. Minimize tubing length and ensure connections are secure.
Column Degradation The column may be nearing the end of its lifespan. Replace the column with a new one of the same type.

Experimental Protocols

Protocol 1: Sample Preparation for Plasma Analysis
  • To 100 µL of plasma sample, add the internal standard solution (this compound).

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: Recommended LC-MS/MS Parameters

This protocol provides a starting point for method development. Optimization will be required for your specific instrumentation and application.

Parameter Recommended Setting
HPLC Column C18 or C8, 2.1 x 50 mm, <3 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Start with a low percentage of B, ramp up to elute Pantoprazole, then re-equilibrate. (Typical run time: 3-5 minutes)
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode ESI Positive
Capillary Voltage 3000 - 4500 V
Drying Gas Temp. 300 - 350 °C
Nebulizer Pressure 30 - 50 psi
MRM Transition 390.1 → 206.0
Collision Energy Optimize for your specific instrument (typically 15-30 eV)

Quantitative Data Summary

The following tables summarize typical performance characteristics for LC-MS/MS methods for the quantification of pantoprazole, which can be expected to be similar for its deuterated analog.

Table 1: Linearity and Sensitivity

Parameter Typical Value Reference
Linearity Range5 - 5,000 ng/mL[5]
LLOQ5 ng/mL[5]
Correlation Coefficient (r²)> 0.99[6]

Table 2: Precision and Accuracy

Parameter Typical Value (%RSD or %Bias) Reference
Intra-day Precision< 10%[6]
Inter-day Precision< 15%[5]
AccuracyWithin ±15%[6]

Visualizations

TroubleshootingWorkflow start Start: Low or No Signal check_ms Check MS Parameters (m/z 390.1 -> 206.0) start->check_ms check_ms->start Incorrect check_source Optimize Ion Source (Voltage, Gas, Temp) check_ms->check_source Parameters Correct check_source->start No Improvement check_mobile_phase Verify Mobile Phase (Acidic Additive Present?) check_source->check_mobile_phase Source Optimized check_mobile_phase->start Incorrect check_sample Investigate Sample (Degradation, Matrix Effects) check_mobile_phase->check_sample Mobile Phase OK check_sample->start Problem Found check_hardware Inspect Hardware (Leaks, Clogs, Contamination) check_sample->check_hardware Sample OK check_hardware->start Problem Found solution Signal Restored check_hardware->solution Hardware Clean/Fixed

Caption: Troubleshooting workflow for low signal intensity.

AdductFormation cluster_analyte Analyte in Solution cluster_ions Common Ions in ESI cluster_observed Observed in Mass Spectrum Analyte Pantoprazole-d6 (M) MH [M+H]+ (Desired) m/z 390.1 Analyte->MH Protonation MNa [M+Na]+ (Adduct) m/z 412.1 Analyte->MNa Sodiation MNH4 [M+NH4]+ (Adduct) m/z 407.1 Analyte->MNH4 Ammoniation Proton H+ Proton->MH Sodium Na+ Sodium->MNa Ammonium NH4+ Ammonium->MNH4

Caption: Common adduct formation in ESI-MS.

References

Addressing isotopic exchange issues with deuterated internal standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with deuterated internal standards (IS), specifically focusing on the challenges posed by isotopic exchange.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My quantitative results are inconsistent and show poor accuracy and precision. Could my deuterated internal standard be the problem?

A: Yes, inconsistent quantitative results are a classic sign of instability in a deuterated internal standard, often due to deuterium-hydrogen (D-H) exchange. This phenomenon, also known as back-exchange, occurs when deuterium atoms on your internal standard are replaced by hydrogen atoms from the surrounding solvent or matrix.[1][2] This leads to a decrease in the IS signal and a corresponding overestimation of the analyte concentration. If the exchange is variable and not reproducible from sample to sample, it will introduce significant inaccuracy and imprecision into your assay.

Q2: What causes deuterium-hydrogen (D-H) exchange?

A: D-H exchange is a chemical reaction influenced by several factors related to the structure of the standard and the experimental conditions.[1][3] The primary causes include:

  • Position of the Deuterium Label: Deuterium atoms attached to heteroatoms (like oxygen in -OH, nitrogen in -NH, or sulfur in -SH) are highly susceptible to exchange with protons from protic solvents (e.g., water, methanol).[2] Deuterium on carbons adjacent to carbonyl groups or on certain aromatic rings can also be more prone to exchange under specific conditions.[2]

  • pH of the Solution: Both acidic and basic conditions can catalyze D-H exchange.[3][4] The minimum rate of exchange for many compounds, particularly protein amide hydrogens, occurs around pH 2.6.[3] Storing deuterated compounds in acidic or basic solutions should generally be avoided.[4]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including D-H exchange.[1][5] For sensitive analyses, it is crucial to maintain low temperatures during sample preparation and analysis to "quench" the exchange reaction.[6][7]

  • Solvent Composition: The presence of protic solvents (any solvent with a hydrogen attached to an electronegative atom, like water or alcohols) is necessary for the exchange to occur.[2]

  • LC-MS/MS Conditions: In-source exchange can occur under certain mass spectrometry conditions, further compromising the integrity of the standard.[8]

Table 1: Key Factors Influencing Deuterated Internal Standard Stability

FactorImpact on D-H ExchangeRecommendation for Minimizing Exchange
Label Position Labels on heteroatoms (-OH, -NH, -SH) or activated carbons are unstable.Select standards with deuterium on stable, non-exchangeable carbon positions.[2]
Solution pH Acidic or basic conditions catalyze the exchange reaction.[3]Maintain pH near neutral or at the known minimum exchange rate for the compound (often pH 2.5-3.0 for LC-MS).[1][3]
Temperature Higher temperatures accelerate the exchange rate.Keep samples at low temperatures (e.g., 0-4°C) during all steps (storage, preparation, and analysis).[1][5]
Solvent Protic solvents (e.g., H₂O, MeOH) provide a source of protons for exchange.While unavoidable in LC-MS, minimize sample exposure time to aqueous/protic solutions.[1]
Storage Time Prolonged storage in solution can lead to cumulative exchange.Prepare fresh working solutions of the internal standard and use them promptly.

Q3: How can I experimentally verify if my deuterated internal standard is undergoing D-H exchange?

A: You can perform a stability experiment to test for isotopic exchange. This involves incubating the deuterated internal standard under various conditions that mimic your analytical workflow and monitoring its isotopic purity over time.

Experimental Protocol: Assessing Deuterated IS Stability

Objective: To determine if the deuterated internal standard undergoes D-H exchange under specific pH, temperature, and solvent conditions.

Materials:

  • Deuterated internal standard stock solution

  • Matrix (e.g., blank plasma, urine) or relevant solvent system (e.g., mobile phase, extraction solvent)

  • Buffers to create solutions at different pH values (e.g., pH 3, pH 7, pH 9)

  • LC-MS/MS system

Methodology:

  • Preparation of Test Samples:

    • Spike a known concentration of the deuterated IS into three sets of solutions:

      • Set 1: Acidic condition (e.g., mobile phase A, pH 3)

      • Set 2: Neutral condition (e.g., water, pH 7)

      • Set 3: Basic condition (e.g., pH 9 buffer)

    • For each set, prepare multiple aliquots.

  • Incubation:

    • Incubate the aliquots at different temperatures relevant to your workflow (e.g., 4°C for autosampler conditions, room temperature, and an elevated temperature like 40°C to stress the system).

    • Establish a time course for analysis (e.g., T=0, 2, 4, 8, 24 hours).

  • LC-MS/MS Analysis:

    • At each time point, inject the samples onto the LC-MS/MS.

    • Acquire data by monitoring two MRM transitions:

      • The transition for the intact deuterated IS (e.g., M+D -> fragment).

      • The transition for the analyte (M+H -> fragment), which would appear if the IS loses its deuterium.

  • Data Analysis:

    • At T=0, you should observe a strong signal for the deuterated IS and a negligible signal in the analyte channel (representing the initial isotopic purity).[9]

    • Over time, if exchange occurs, you will see the signal for the deuterated IS decrease while a signal for the unlabeled analyte appears and increases.

    • Calculate the percentage of exchange at each time point by comparing the peak area of the newly formed analyte to the sum of the analyte and remaining deuterated IS peak areas.

Table 2: Example Data from an IS Stability Experiment

ConditionTime (hours)IS Peak Area (M+D)Analyte Peak Area (M+H)% Exchange
pH 3, 4°C 01,500,0001,5000.1%
241,495,0002,0000.13%
pH 7, 25°C 01,510,0001,6000.11%
241,350,000155,00010.3%
pH 9, 40°C 01,490,0001,5500.10%
24850,000645,00043.1%

Q4: I've confirmed my deuterated IS is unstable. What are my options?

A: Once you've identified an instability, you have several paths forward. The best option depends on the severity of the exchange and the resources available.

  • Optimize Analytical Conditions: If the exchange is minor, you may be able to mitigate it by modifying your workflow. This includes keeping samples cold, minimizing the time samples spend in aqueous solutions, and adjusting the pH of your mobile phase to a more favorable range (typically acidic for LC-MS).[1][5]

  • Select a Better Deuterated Standard: The most robust solution is to choose a different internal standard.[8] When selecting a new standard, prioritize one where the deuterium labels are placed on chemically stable positions, such as non-activated aliphatic or aromatic carbons, where exchange is highly unlikely.[2] Avoid standards with deuterium on heteroatoms.[2]

  • Switch to a Different Isotope: If a suitable deuterated standard is not available or if the analyte itself is prone to exchange, consider using an internal standard labeled with a heavy-atom stable isotope like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[2][8] These isotopes are integral to the molecular backbone and are not susceptible to chemical exchange, making them the "gold standard" for IS.[8]

Visual Guides and Workflows

The following diagrams illustrate key concepts and troubleshooting workflows for addressing isotopic exchange issues.

Isotopic_Exchange_Mechanism cluster_0 Initial State cluster_1 Catalysis cluster_2 Exchange Process cluster_3 Final State Deuterated_IS Analyte-D (Internal Standard in Protic Solvent) Intermediate Transition State (D+ leaves, H+ attacks) Deuterated_IS->Intermediate Proton source (e.g., H2O) Catalyst H+ (Acidic) or OH- (Basic) Catalyst->Intermediate Accelerates Reaction Exchanged_Product Analyte-H (IS becomes Analyte) Intermediate->Exchanged_Product Loss of Deuterium

Caption: Mechanism of acid/base-catalyzed D-H back-exchange.

Troubleshooting_Workflow Start Inconsistent IS Response or Inaccurate Quantitative Results Check_Purity Step 1: Verify IS Purity & Stock Solution Integrity Start->Check_Purity Run_Stability_Exp Step 2: Perform IS Stability Experiment (see protocol) Check_Purity->Run_Stability_Exp Is_Exchange Is D-H Exchange Observed? No_Exchange No significant exchange. Investigate other causes: - Matrix Effects - Ion Suppression - Instrument Issues Is_Exchange->No_Exchange No Optimize Step 3: Mitigate Exchange - Lower Temp/Adjust pH - Minimize Incubation Time Is_Exchange->Optimize Yes Re_Evaluate Re-evaluate Assay Performance Optimize->Re_Evaluate Success Problem Solved Re_Evaluate->Success Fixed Failure Problem Persists Re_Evaluate->Failure Not Fixed New_IS Step 4: Select a New IS - Deuterium on stable position - Consider ¹³C or ¹⁵N labeled IS Failure->New_IS Run_stability_Exp Run_stability_Exp Run_stability_Exp->Is_Exchange

Caption: Troubleshooting workflow for suspected isotopic exchange.

IS_Selection_Logic Start Need to Select an Internal Standard Is_SIL_Available Is a Stable Isotope Labeled (SIL) version of the analyte available? Start->Is_SIL_Available Use_Analogue Use a structural analogue. Caution: Different chromatographic and ionization behavior. Is_SIL_Available->Use_Analogue No Check_Isotope_Type What type of isotope? Is_SIL_Available->Check_Isotope_Type Yes C13_N15 ¹³C or ¹⁵N Check_Isotope_Type->C13_N15 ¹³C / ¹⁵N Deuterium Deuterium (²H) Check_Isotope_Type->Deuterium ²H Final_Choice_Good Excellent Choice: Proceed with validation. C13_N15->Final_Choice_Good Check_D_Position Are deuterium labels on exchangeable sites? (e.g., -OH, -NH, activated C-H) Deuterium->Check_D_Position Stable_Position Labels are on stable, non-exchangeable positions. Check_D_Position->Stable_Position No Unstable_Position Labels are on potentially exchangeable positions. Check_D_Position->Unstable_Position Yes Stable_Position->Final_Choice_Good Final_Choice_Risky High Risk: Must perform rigorous stability testing. Consider an alternative. Unstable_Position->Final_Choice_Risky

Caption: Decision tree for selecting a stable isotope-labeled IS.

References

Technical Support Center: (R)-(+)-Pantoprazole-d6 Stability in Processed Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of (R)-(+)-Pantoprazole-d6 in processed biological samples. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound solid material?

A1: this compound as a solid should be stored at -20°C. Under these conditions, it is expected to be stable for at least four years[1].

Q2: I can't find specific stability data for this compound in processed biological samples like plasma. What information is available?

A2: While direct studies on the stability of this compound in processed biological samples are limited in the public domain, valuable insights can be drawn from studies on pantoprazole and its other deuterated analogs. For instance, a bioanalytical method using Pantoprazole-d3 as an internal standard found it to be stable throughout freeze/thaw cycles, benchtop, and postoperative stability studies in human plasma[2][3]. Generally, the stability of a deuterated compound is expected to be comparable to its non-deuterated counterpart. Therefore, data on pantoprazole stability in biological matrices and various solutions can serve as a strong starting point for experimental design.

Q3: What are the key factors that can affect the stability of pantoprazole and its deuterated analogs in biological samples?

A3: The stability of pantoprazole is highly pH-dependent. It is a weak base that degrades rapidly in acidic conditions[4][5]. Therefore, maintaining a neutral to alkaline pH during sample collection, processing, and storage is crucial. Other factors include temperature, exposure to light, and the presence of enzymes in the biological matrix[6][7].

Q4: What are the typical degradation products of pantoprazole?

A4: Pantoprazole can degrade under acidic and oxidative stress conditions. The major degradation products are the corresponding sulfide and sulfone impurities[8].

Q5: How can I prevent the degradation of this compound in my biological samples?

A5: To minimize degradation, it is recommended to:

  • Keep the biological samples at a pH above 7. The reconstituted solution of pantoprazole injection has a pH of 9.0–10.5[4].

  • Store samples at low temperatures (e.g., -20°C or -80°C) immediately after collection and processing.

  • Protect samples from light.

  • Minimize freeze-thaw cycles. A study on Pantoprazole-d3 showed stability through freeze/thaw cycles, but it is a good practice to limit them[2][3].

  • Process samples on ice to reduce enzymatic activity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Degradation due to acidic pH.Ensure the pH of the biological matrix is maintained at a neutral or alkaline level during collection, processing, and extraction. Consider adding a buffer.
Non-specific adsorption to container surfaces.Use silanized glassware or polypropylene tubes.
Instability at room temperature (benchtop instability).Keep samples on ice or in a cooling rack during processing. Perform stability tests to determine the acceptable duration at room temperature.
High variability in analytical results Inconsistent sample handling and storage.Standardize all procedures for sample collection, processing, and storage. Ensure all samples are treated identically.
Multiple freeze-thaw cycles.Aliquot samples after collection to avoid repeated freezing and thawing of the entire sample.
Appearance of unknown peaks in chromatogram Degradation of the analyte.Review the sample handling and storage conditions. Forced degradation studies can help identify potential degradation products[7][8].

Stability of Pantoprazole in Various Conditions

The following tables summarize the stability of non-deuterated pantoprazole in different solutions and storage conditions, which can be used as a reference for designing stability studies for this compound.

Table 1: Stability of Pantoprazole Sodium in Injectable Solutions

ConcentrationDiluentStorage ContainerStorage TemperatureStability (≥90% of initial concentration)
4 mg/mL0.9% NaClGlass Vials20°C to 25°C3 days[9][10]
4 mg/mL0.9% NaClPolypropylene Syringes2°C to 8°C28 days[9][10]
0.4 mg/mL5% Dextrose (D5W)PVC Minibags20°C to 25°C2 days[9][10]
0.4 mg/mL5% Dextrose (D5W)PVC Minibags2°C to 8°C14 days[9][10]
0.8 mg/mL5% Dextrose (D5W)PVC Minibags20°C to 25°C3 days[9][10]
0.8 mg/mL5% Dextrose (D5W)PVC Minibags2°C to 8°C28 days[9][10]
0.4 or 0.8 mg/mL0.9% NaClPVC Minibags20°C to 25°C3 days[9][10]
0.4 or 0.8 mg/mL0.9% NaClPVC Minibags2°C to 8°C28 days[9][10]
0.16 to 0.80 mg/mL5% Dextrose (D5W)PVC Minibags4°C11 days[6]
0.16 to 0.80 mg/mL0.9% NaClPVC Minibags4°C20 days[6]

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability of this compound in Human Plasma

  • Sample Preparation: Spike a known concentration of this compound into drug-free human plasma at low, medium, and high concentrations.

  • Initial Analysis: Analyze a set of freshly prepared samples (n=3 for each concentration) to establish the baseline concentration (time zero).

  • Freeze-Thaw Cycles:

    • Store the remaining spiked samples at -20°C or -80°C for at least 24 hours.

    • Thaw the samples completely at room temperature.

    • After thawing, refreeze the samples at -20°C or -80°C for at least 12 hours.

    • Repeat this freeze-thaw cycle for a predetermined number of cycles (e.g., 3 to 5 cycles).

  • Sample Analysis: After the final thaw, analyze the samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Evaluation: Compare the mean concentration of the freeze-thaw samples to the baseline concentration. The analyte is considered stable if the deviation is within an acceptable range (typically ±15%).

Protocol 2: Assessment of Benchtop Stability of this compound in Human Plasma

  • Sample Preparation: Spike a known concentration of this compound into drug-free human plasma at low and high concentrations.

  • Storage: Place the spiked samples on a laboratory bench at room temperature for a specified period (e.g., 4, 8, or 24 hours) to simulate the sample processing time.

  • Sample Analysis: After the specified duration, process and analyze the samples using a validated bioanalytical method.

  • Data Evaluation: Compare the mean concentration of the benchtop samples to the baseline concentration (freshly prepared and analyzed samples). The analyte is considered stable if the deviation is within ±15%.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stability_tests Stability Assessment cluster_analysis Sample Analysis cluster_evaluation Data Evaluation start Start: Drug-free biological matrix (e.g., plasma) spike Spike with this compound at low, medium, and high concentrations start->spike aliquot Aliquot samples for different stability tests spike->aliquot ft_stability Freeze-Thaw Stability (e.g., 3-5 cycles at -20°C/-80°C) aliquot->ft_stability bt_stability Benchtop Stability (e.g., 4-24 hours at room temperature) aliquot->bt_stability lt_stability Long-Term Stability (e.g., 1-6 months at -20°C/-80°C) aliquot->lt_stability extraction Sample Extraction (e.g., Protein Precipitation, LLE, SPE) ft_stability->extraction bt_stability->extraction lt_stability->extraction analysis LC-MS/MS Analysis extraction->analysis compare Compare mean concentrations of stability samples to baseline (time zero) analysis->compare end End: Determine stability based on acceptance criteria (e.g., ±15% deviation) compare->end

Caption: Experimental workflow for assessing the stability of this compound in biological samples.

signaling_pathway cluster_pantoprazole Pantoprazole Metabolism cluster_cyp_pathways Primary Metabolic Pathways cluster_metabolites Metabolites cluster_conjugation Secondary Metabolism pantoprazole This compound cyp2c19 CYP2C19 (Demethylation) pantoprazole->cyp2c19 Major Pathway cyp3a4 CYP3A4 (Oxidation) pantoprazole->cyp3a4 Minor Pathway demethylated Demethylated Metabolite cyp2c19->demethylated sulfone Pantoprazole Sulfone cyp3a4->sulfone sulfation Sulfation demethylated->sulfation

Caption: Simplified metabolic pathways of pantoprazole.

References

Enhancing the signal-to-noise ratio for (R)-(+)-Pantoprazole-d6 in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of (R)-(+)-Pantoprazole-d6. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on enhancing the signal-to-noise (S/N) ratio of this compound in complex biological matrices. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is a stable isotope-labeled version of the R-enantiomer of Pantoprazole, a proton pump inhibitor. The six deuterium atoms replace six hydrogen atoms on the two methoxy groups of the pyridine ring. It is primarily used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its key advantages are that it co-elutes with the unlabeled analyte, (R)-(+)-Pantoprazole, and behaves almost identically during sample extraction and ionization, which corrects for variability in sample preparation and matrix effects.

Q2: What are the typical MRM transitions for this compound?

While the exact transitions should be optimized in your specific mass spectrometer, the expected multiple reaction monitoring (MRM) transitions for Pantoprazole and its deuterated analog are based on their molecular weights. Pantoprazole has a monoisotopic mass of approximately 383.1 g/mol , leading to a protonated molecule [M+H]⁺ of m/z 384.1.[1][2] this compound has a mass of approximately 389.1 g/mol , leading to an [M+H]⁺ of m/z 390.1.

A common fragmentation pathway involves the loss of the sulfinylmethyl-pyridinyl moiety. Based on published data for similar analogs, the following transitions are recommended as a starting point for optimization[3]:

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)
(R)-(+)-Pantoprazolem/z 384.1m/z 200.1
This compound ** m/z 390.1 m/z 206.0**

Q3: What are "matrix effects" and how do they affect the signal-to-noise ratio?

Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[4] These effects, primarily ion suppression or enhancement, can significantly decrease the signal intensity of this compound, leading to a poor signal-to-noise ratio, reduced sensitivity, and inaccurate quantification. Common sources of matrix effects in plasma include phospholipids, salts, and endogenous metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem: Weak or inconsistent signal for this compound.

A weak or fluctuating signal from the internal standard is a critical issue that compromises the reliability of quantitative data. The following workflow can help diagnose and resolve the problem.

G start Low / Inconsistent IS Signal check_ms 1. Verify MS Performance (Tune & Calibrate) start->check_ms ms_ok MS Performance OK? check_ms->ms_ok fix_ms Action: Clean Ion Source, Recalibrate Instrument ms_ok->fix_ms No check_lc 2. Assess Chromatography (Peak Shape & Retention) ms_ok->check_lc Yes fix_ms->check_ms lc_ok Chromatography OK? check_lc->lc_ok fix_lc Action: Check for Column Degradation, Mobile Phase Issues, Leaks lc_ok->fix_lc No check_sample 3. Evaluate Sample Preparation (Matrix Effects) lc_ok->check_sample Yes fix_lc->check_lc sample_ok Extraction Consistent? check_sample->sample_ok fix_sample Action: Optimize Extraction Protocol (Switch to SPE or LLE) sample_ok->fix_sample No end_ok Problem Resolved sample_ok->end_ok Yes fix_sample->check_sample G cluster_0 Protein Precipitation (PPT) cluster_1 Solid-Phase Extraction (SPE) cluster_2 Liquid-Liquid Extraction (LLE) a1 Plasma Sample + IS a2 Add 3x Volume Acetonitrile a1->a2 a3 Vortex & Centrifuge a2->a3 a4 Inject Supernatant a3->a4 b1 Plasma Sample + IS + Buffer b2 Condition & Load onto C18 Cartridge b1->b2 b3 Wash with Water b2->b3 b4 Elute with Acetonitrile b3->b4 b5 Evaporate & Reconstitute b4->b5 b6 Inject Sample b5->b6 c1 Plasma Sample + IS c2 Add Extraction Solvent (e.g., Diethyl Ether) c1->c2 c3 Vortex & Centrifuge c2->c3 c4 Transfer Organic Layer c3->c4 c5 Evaporate & Reconstitute c4->c5 c6 Inject Sample c5->c6 G start Start: Define Assay Requirements sensitivity Is High Sensitivity (Low LLOQ) Required? start->sensitivity throughput Is High Throughput the Priority? sensitivity->throughput No spe Use Solid-Phase Extraction (SPE) sensitivity->spe Yes ppt Use Protein Precipitation (PPT) throughput->ppt Yes lle Consider Liquid-Liquid Extraction (LLE) throughput->lle No optimize_ppt If S/N is poor, re-evaluate need for cleaner extraction ppt->optimize_ppt

References

Validation & Comparative

A Comparative Guide to Cross-Validation of Bioanalytical Methods Using (R)-(+)-Pantoprazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of pantoprazole in biological matrices, emphasizing the critical role of the deuterated internal standard, (R)-(+)-Pantoprazole-d6. It includes detailed experimental protocols and supporting data to assist in the selection and cross-validation of bioanalytical methods.

Introduction: The Role of this compound in Bioanalysis

Pantoprazole is a proton pump inhibitor used to treat conditions related to excessive stomach acid.[1][2] Accurate measurement of its concentration in biological samples is crucial for pharmacokinetic and bioequivalence studies.[3][4][5] this compound, a stable isotope-labeled version of pantoprazole, is an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][6] Its use helps to correct for variability during sample processing and analysis, thereby improving the accuracy and precision of the results.[7][8]

Cross-validation of analytical methods is essential when two or more methods are used to generate data within the same study, ensuring that the results are comparable and reliable.[9][10][11] This guide compares two common LC-MS/MS methods for pantoprazole analysis, highlighting the performance of this compound as an internal standard.

Mechanism of Action: Pantoprazole

Pantoprazole exerts its pharmacological effect by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion.[1]

Pantoprazole_MoA cluster_parietal_cell Gastric Parietal Cell Lumen Lumen Proton_Pump H+/K+ ATPase (Proton Pump) H_ion_out H+ Proton_Pump->H_ion_out K_ion_in K+ K_ion_in->Proton_Pump H_ion_out->Lumen Acid Secretion Bloodstream Bloodstream Pantoprazole_active Pantoprazole (active form) Bloodstream->Pantoprazole_active Pantoprazole (inactive) Pantoprazole_active->Proton_Pump Inhibits Cross_Validation_Workflow cluster_workflow Cross-Validation Experimental Workflow Start Start: Select Incurred Samples (n=20) Split Split Each Sample into Two Aliquots Start->Split Process_A Process Aliquot 1 with Method A (PPT) Split->Process_A Aliquot 1 Process_B Process Aliquot 2 with Method B (LLE) Split->Process_B Aliquot 2 Analyze_A LC-MS/MS Analysis (Method A) Process_A->Analyze_A Analyze_B LC-MS/MS Analysis (Method B) Process_B->Analyze_B Data_A Concentration Data from Method A Analyze_A->Data_A Data_B Concentration Data from Method B Analyze_B->Data_B Compare Compare Results & Calculate % Difference Data_A->Compare Data_B->Compare Report Generate Cross-Validation Report Compare->Report

References

Performance of (R)-(+)-Pantoprazole-d6 in different biological matrices (e.g., urine, tissue)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Bioanalytical Performance of (R)-(+)-Pantoprazole-d6

For researchers and drug development professionals, the accurate quantification of therapeutic agents in complex biological matrices is paramount. This guide provides a comparative overview of the bioanalytical performance of this compound, a deuterated isotopologue of pantoprazole, in various biological matrices. While primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, its performance characteristics are crucial for ensuring data reliability. This guide consolidates available data, outlines experimental protocols, and discusses the inherent advantages of using a stable isotope-labeled standard.

Performance in Human Plasma

The use of deuterated pantoprazole as an internal standard is well-documented for the quantification of pantoprazole in human plasma. The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar ionization effects, thus compensating for matrix-induced variations and improving the accuracy and precision of the method.

Table 1: Performance of Pantoprazole Analysis in Human Plasma using a Deuterated Internal Standard

ParameterReported ValueCitation
Lower Limit of Quantification (LLOQ)5 ng/mL[1]
Linearity Range5 - 5,000 ng/mL[1]
Extraction Recovery> 77.58%[1]
Intra-day Precision (%RSD)0.79 - 5.36%[1]
Inter-day Precision (%RSD)0.91 - 12.67%[1]
Intra-day Accuracy> 92.19%[1]
Inter-day Accuracy> 85.49%[1]
Performance in Urine

Direct performance data for this compound in urine is not extensively published. However, a validated LC-MS/MS method for the quantification of non-deuterated pantoprazole in human urine provides a strong indication of the expected analytical parameters. The use of a deuterated internal standard like this compound in such a method would be expected to enhance robustness by mitigating matrix effects inherent to urine samples.

Table 2: Performance of Non-Deuterated Pantoprazole Analysis in Human Urine

ParameterReported ValueCitation
Lower Limit of Quantification (LOQ)1 ng/mL[2]
Linearity Range1 - 100 ng/mL[2]
Sample PreparationSolid-Phase Extraction (SPE)[2]

Note: While the above data is for the non-deuterated form, the use of this compound as an internal standard would be anticipated to yield similar or improved precision and accuracy by correcting for variability in extraction recovery and matrix effects.

Performance in Tissue

Specific performance data for this compound in various tissue matrices is scarce. However, a study on the biodistribution of non-deuterated pantoprazole in rodent tissues outlines a robust methodology for tissue analysis. The extraction recovery of pantoprazole from various tissue homogenates was reported to be between 64.15% and 78.17%[3]. The incorporation of this compound as an internal standard in this protocol would be the standard practice to account for variability in the homogenization and extraction efficiency across different tissue types.

Table 3: Extraction Recovery of Non-Deuterated Pantoprazole from Rodent Tissue Homogenates[3]

TissueExtraction Recovery (%)
Kidney64.15 - 78.17
Heart64.15 - 78.17
Prostate64.15 - 78.17
Lung64.15 - 78.17
Pancreas64.15 - 78.17
Liver64.15 - 78.17
Brain64.15 - 78.17

Experimental Protocols

Protocol for Analysis of Pantoprazole in Human Urine

This protocol is adapted from a validated method for non-deuterated pantoprazole and incorporates the use of this compound as an internal standard[2].

  • Sample Preparation:

    • To 1 mL of human urine, add a known concentration of this compound internal standard solution.

    • Perform solid-phase extraction (SPE) using a suitable C18 cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 column (e.g., Symmetry C18, 3.5 µm, 75 mm × 4.6 mm i.d).

    • Mobile Phase: Acetonitrile and water (90:10, v/v).

    • Flow Rate: 0.6 mL/min.

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

      • Pantoprazole transition: m/z 384.1 → 200.0

      • This compound transition: m/z 390.1 → 206.0 (predicted)

Protocol for Analysis of Pantoprazole in Rodent Tissue

This protocol is based on a biodistribution study of non-deuterated pantoprazole and is adapted for the use of this compound as an internal standard[3].

  • Tissue Homogenization:

    • Excise and weigh the tissue of interest (e.g., kidney, liver).

    • Homogenize the tissue in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Extraction:

    • To a known amount of tissue homogenate, add a known concentration of this compound internal standard solution.

    • Perform protein precipitation with a solvent like acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 column.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

    • Flow Rate: As optimized for the specific column and system.

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) as described for urine analysis.

Visualizations

experimental_workflow cluster_sample_prep Tissue Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Excised Tissue homogenize Homogenize in Buffer tissue->homogenize homogenate Tissue Homogenate homogenize->homogenate add_is Add this compound (IS) homogenate->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Quantification (Analyte/IS Ratio) detect->quantify matrix_effect_compensation cluster_without_is Without Internal Standard cluster_with_is With Deuterated Internal Standard analyte_signal Analyte Signal matrix_effect Matrix Effect (Ion Suppression) analyte_signal->matrix_effect suppressed_signal Inaccurate Lower Signal matrix_effect->suppressed_signal analyte_is_signal Analyte & IS Signals matrix_effect_is Matrix Effect (Affects Both Equally) analyte_is_signal->matrix_effect_is corrected_ratio Accurate Analyte/IS Ratio matrix_effect_is->corrected_ratio start Sample Injection start->analyte_signal start->analyte_is_signal

References

Inter-laboratory Comparison Guide for the Quantification of Pantoprazole Using (R)-(+)-Pantoprazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methods for the quantification of pantoprazole in human plasma, with a focus on the use of (R)-(+)-Pantoprazole-d6 as an internal standard. The data presented is a synthesis from various single-laboratory validation studies to offer a benchmark for performance and highlight key methodological aspects for researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Analysis of LC-MS/MS Method Performance

The following table summarizes the performance characteristics of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for pantoprazole quantification. While a direct inter-laboratory study was not available, this compilation from various validated methods provides insight into the expected performance metrics.

ParameterMethod AMethod BMethod CMethod D
Internal Standard Pantoprazole-d3OmeprazoleLansoprazoleThis compound (Implied)
Linearity Range (ng/mL) 10.00-3000.005-5,0005.0-5,0005.00-10,000
Lower Limit of Quantification (LLOQ) (ng/mL) 10.0055.05.00
Intra-day Precision (%RSD) 1.13-1.540.79-5.364.2<10.0
Inter-day Precision (%RSD) 1.76-2.860.91-12.673.2<10.0
Intra-day Accuracy (%) Not Reported>92.19-5.0-5.6 to 0.6
Inter-day Accuracy (%) Not Reported>85.492.0-5.6 to 0.6
Extraction Recovery (%) Not Reported>77.58Not ReportedNot Reported
Matrix Effect Not ReportedCompliantNot ReportedNo Apparent Effect

Note: Data is compiled from multiple sources to provide a comparative landscape. Method D represents a chiral separation method, which would be applicable for analyses involving this compound.

Experimental Protocols: A Synthesized LC-MS/MS Methodology

The following protocol is a representative example for the quantification of pantoprazole in human plasma using a deuterated internal standard like this compound.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound in methanol).

  • Vortex the mixture for 30 seconds.

  • Add 300 µL of acetonitrile (or methanol) to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • LC System: Agilent 1200 Series or equivalent.

  • Column: C18 column (e.g., Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm).

  • Mobile Phase: Isocratic mixture of 10 mM ammonium acetate (pH 7.10) and acetonitrile (30:70, v/v).

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6410 or equivalent) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion electrospray.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Pantoprazole: m/z 384.2 → 200.1[1]

    • This compound: m/z 390.1 → 206.0 (Note: Pantoprazole-d3 is m/z 387.1 → 203.1[1], d6 would be higher)

  • Fragmentor Voltage: Optimized for maximum signal (e.g., 140 V).

  • Collision Energy: Optimized for maximum signal (e.g., 25 eV).

  • Gas Temperature: 350°C.

  • Gas Flow: 10 L/min.

  • Nebulizer Pressure: 45 psi.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Human Plasma Sample add_is Add this compound plasma->add_is vortex1 Vortex add_is->vortex1 precipitate Protein Precipitation (Acetonitrile) vortex1->precipitate vortex2 Vortex precipitate->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_injection Inject into LC System reconstitute->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_detection Mass Spectrometric Detection (ESI+) lc_separation->ms_detection mrm MRM Data Acquisition ms_detection->mrm peak_integration Peak Integration mrm->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Pantoprazole calibration_curve->quantification

Caption: Experimental workflow for pantoprazole quantification.

pantoprazole_moa cluster_parietal_cell Gastric Parietal Cell pantoprazole_prodrug Pantoprazole (Prodrug) acidic_env Acidic Environment (Secretory Canaliculus) pantoprazole_prodrug->acidic_env Accumulation activated_pantoprazole Activated Sulfenamide acidic_env->activated_pantoprazole Activation proton_pump H+/K+ ATPase (Proton Pump) activated_pantoprazole->proton_pump Covalent Bonding to Cysteine Residues inhibition Irreversible Inhibition proton_pump->inhibition acid_secretion Gastric Acid Secretion (H+ into Lumen) inhibition->acid_secretion Blocks

Caption: Mechanism of action of pantoprazole.

References

The Analytical Edge: Evaluating (R)-(+)-Pantoprazole-d6 as an Internal Standard for Precise and Accurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical research and drug development, the pursuit of precision and accuracy is paramount. For researchers engaged in the pharmacokinetic and metabolic studies of pantoprazole, a widely used proton pump inhibitor, the choice of an appropriate internal standard (IS) is a critical determinant of data quality. This guide provides a comprehensive comparison of (R)-(+)-Pantoprazole-d6 with other commonly used internal standards, supported by experimental data, to assist researchers in making informed decisions for their analytical methodologies.

Performance Comparison of Internal Standards for Pantoprazole Analysis

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, injection volume, and ionization suppression in mass spectrometry. Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard due to their close physicochemical properties to the analyte.

Here, we compare the performance of deuterated pantoprazole (implying this compound based on common usage and mass transitions) with other internal standards like Pantoprazole-d3 and structurally similar compounds such as lansoprazole.

Internal StandardAnalyte(s)Bioanalytical MethodLinearity (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%Bias or %Recovery)
Deuterated Pantoprazole R-(+)- and S-(-)-PantoprazoleChiral LC-MS/MS5.00 - 10,000< 10.0< 10.0-5.6 to 0.6
Pantoprazole-d3PantoprazoleLC-MS/MS10.00 - 3000.001.13 - 1.541.76 - 2.86Not explicitly stated, but stable
LansoprazolePantoprazoleLC-MS/MS5.0 - 5,000< 4.2< 3.2-5.0 (intra-run), 2.0 (inter-run)

Table 1: Comparison of Accuracy and Precision of Different Internal Standards for Pantoprazole Analysis.

The data indicates that methods employing a deuterated pantoprazole internal standard exhibit excellent linearity over a wide concentration range, with high precision (RSD < 10%) and accuracy (bias within ±6%).[1][2] While the study using Pantoprazole-d3 shows even tighter precision, the linearity range is narrower.[3] Lansoprazole also proves to be a suitable internal standard with good precision and accuracy.[4] The choice between a deuterated analog and a structurally similar compound often depends on the specific requirements of the assay, cost, and commercial availability. However, for enantioselective studies, a deuterated analog of the specific enantiomer of interest, such as this compound for the analysis of (R)-(+)-Pantoprazole, is theoretically the most appropriate choice.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the analysis of pantoprazole enantiomers using a deuterated internal standard.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is commonly employed for the extraction of pantoprazole and its internal standard from plasma samples.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard solution (this compound in methanol).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An enantioselective LC-MS/MS method is required for the simultaneous determination of R-(+)- and S-(-)-pantoprazole.

  • Chromatographic Column: Chiralpak IE column

  • Mobile Phase: 10 mM ammonium acetate solution containing 0.1% acetic acid and acetonitrile (28:72, v/v)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Pantoprazole enantiomers: m/z 384.1 → 200.1[1][2]

    • Deuterated Pantoprazole (IS): m/z 390.1 → 206.0[1][2]

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the key steps and logical relationships.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation Chiral LC Separation reconstitute->lc_separation Injection ms_detection Mass Spectrometry (MRM) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing result result data_processing->result Concentration Determination

Caption: Experimental workflow for pantoprazole analysis.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_method Analytical Method cluster_outcome Desired Outcome pantoprazole Pantoprazole Enantiomers extraction Co-extraction pantoprazole->extraction chromatography Co-elution (similar retention) pantoprazole->chromatography ionization Similar Ionization Efficiency pantoprazole->ionization is This compound is->extraction is->chromatography is->ionization accuracy High Accuracy extraction->accuracy precision High Precision chromatography->precision ionization->accuracy ionization->precision

Caption: Rationale for using a deuterated internal standard.

References

A Comparative Analysis of the Pharmacokinetics of Pantoprazole and Its Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Pantoprazole, a widely prescribed proton pump inhibitor (PPI), is used for the management of acid-related gastrointestinal disorders. Administered clinically as a racemic mixture, it comprises two enantiomers: S-pantoprazole and R-pantoprazole. These stereoisomers exhibit distinct pharmacokinetic profiles, primarily due to the stereoselective metabolism mediated by the cytochrome P450 enzyme system. This guide provides a detailed comparison of the pharmacokinetics of racemic pantoprazole and its individual enantiomers, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Pharmacokinetic Data Comparison

The disposition of pantoprazole is significantly influenced by the genetic polymorphism of the CYP2C19 enzyme, the primary enzyme responsible for its metabolism.[1][2] This leads to considerable inter-individual variability in drug exposure and response. The pharmacokinetic parameters of pantoprazole and its enantiomers differ substantially, particularly between individuals classified as extensive metabolizers (EMs) and poor metabolizers (PMs) based on their CYP2C19 genotype.[3]

In animal studies with rats, the mean area under the curve (AUC) for S-pantoprazole was found to be 1.5 times greater than that of R-pantoprazole following the oral administration of the racemate.[4] This difference is attributed to enantioselective metabolism.[4]

In humans, these stereoselective differences are most pronounced in individuals who are poor metabolizers (PMs) of CYP2C19 substrates. In this group, the metabolism of R-(+)-pantoprazole is more significantly impaired than that of S-(-)-pantoprazole.[3] This results in a markedly higher systemic exposure to the R-enantiomer. Conversely, in extensive metabolizers (EMs), the pharmacokinetic differences between the two enantiomers are minimal.[3]

Below is a summary of key pharmacokinetic parameters from comparative studies.

Table 1: Comparative Pharmacokinetic Parameters of Pantoprazole Enantiomers in Rats

ParameterS-PantoprazoleR-PantoprazoleSignificance
AUC Ratio (S/R) 1.51.0-
Elimination Rate Constant (k_e) LowerHigherp < 0.05
Half-life (t_1/2) LongerShorterp < 0.01
Mean Residence Time (MRT) LongerShorterp < 0.01
Data sourced from a study involving oral administration of 20 mg/kg racemic pantoprazole to rats.[4]

Table 2: Pharmacokinetic Parameters of Pantoprazole Enantiomers in Humans by CYP2C19 Phenotype

ParameterEnantiomerExtensive Metabolizers (EMs)Poor Metabolizers (PMs)
AUC (+/- Ratio) -0.823.59
C_max (+/- Ratio) -0.941.31
Elimination Half-life (+/- Ratio) -0.903.55
AUC Ratio (PM/EM) R-(+)-Pantoprazole-11.0
AUC Ratio (PM/EM) S-(-)-Pantoprazole-2.5
Data represents the ratio of parameters for the (+)-enantiomer to the (-)-enantiomer within each phenotype group, and the fold-increase in AUC for each enantiomer in PMs compared to EMs.[3]

Table 3: Pharmacokinetic Parameters of Racemic Pantoprazole by CYP2C19 Genotype

ParameterCYP2C19 1/1 (Wild Type)CYP2C19 2/2 (Poor Metabolizer)CYP2C19 17/17 (Ultra-Rapid Metabolizer)
AUC (mg·h/L) 3.00 ± 1.02▲ 506% increase vs WTSignificantly lower plasma concentrations vs WT
C_max (mg/L) 1.61 ± 0.35-Significantly lower plasma concentrations vs WT
Terminal Half-life (t_½) -▲ 572% increase vs WT-
Mean Residence Time (MRT) 3.83 ± 0.82 h▲ 259% increase vs WT2.73 ± 0.23 h
Oral Clearance (L/h) -3.6831.13
Data from a single 40 mg oral dose study in healthy volunteers.[5] WT denotes Wild Type.

Experimental Protocols

The data presented above are derived from studies employing rigorous methodologies to assess the pharmacokinetics of pantoprazole and its enantiomers. Key experimental designs are detailed below.

1. In Vivo Study in Rats

  • Objective: To elucidate the contributions of absorption, protein binding, and metabolism to the enantioselective pharmacokinetics of pantoprazole.[4]

  • Subjects: Male Wistar rats.

  • Administration: A single oral dose of 20 mg/kg of racemic pantoprazole.[4]

  • Sample Collection: Blood samples were collected at predetermined time points.

  • Bioanalysis: Plasma concentrations of S- and R-pantoprazole were determined using a stereoselective high-performance liquid chromatography (HPLC) method.

  • Additional Assays:

    • In Situ Intestinal Perfusion: To assess enantioselective absorption.[4]

    • Protein Binding Study: To determine the unbound fraction of each enantiomer in plasma.[4]

    • In Vitro Metabolism: To evaluate the metabolic clearance of each enantiomer using rat liver microsomes.[4]

2. Human Pharmacokinetic Study in Different CYP2C19 Genotypes

  • Objective: To evaluate the effect of CYP2C19 genetic polymorphism on the single-dose pharmacokinetics of oral pantoprazole.[5]

  • Subjects: 32 healthy volunteers genotyped for various CYP2C19 alleles (*1, *2, *17).[5]

  • Administration: A single 40 mg oral dose of racemic pantoprazole.[5]

  • Sample Collection: Serial blood samples were collected over 24 hours post-dose.

  • Bioanalysis: Plasma concentrations of pantoprazole were quantified using a validated HPLC method.[2] Pharmacokinetic parameters were calculated using non-compartmental analysis.

3. Chiral Bioanalytical Methodology

  • Objective: To separate and quantify individual pantoprazole enantiomers in biological matrices.

  • Method 1: Multidimensional HPLC:

    • Principle: Direct plasma injection with online sample clean-up.[6]

    • Columns: A Restricted Access Media (RAM) column for protein removal coupled with a chiral polysaccharide column (e.g., tris(3,5-dimethoxyphenylcarbamate) of amylose) for enantioseparation.[6]

    • Detection: UV detection at 285 nm.[6]

  • Method 2: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS):

    • Principle: Highly sensitive and selective method for quantification.

    • Column: Chiralpak IE chromatography column.

    • Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (30:70, v/v).

    • Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Method 3: Reversed-Phase HPLC with Chiral Stationary Phase:

    • Principle: Direct separation on a chiral column.[7]

    • Column: Cellulose-based chiral stationary phase (e.g., Chiralcel OJ-R).[7]

    • Detection: UV detection at 290 nm.[7]

Visualizations

Metabolic Pathway of Pantoprazole

Pantoprazole is extensively metabolized in the liver, primarily by CYP2C19 and to a lesser extent by CYP3A4.[1][8] The major pathway involves demethylation by CYP2C19, followed by sulfation.[8] CYP3A4 mediates the oxidation of pantoprazole to pantoprazole sulfone.[8] The metabolism is stereoselective, with CYP2C19 showing a preference for the R-(+)-enantiomer.[3]

Pantoprazole_Metabolism cluster_0 Racemic_PAN Racemic Pantoprazole (S- and R-enantiomers) S_PAN S-(-)-Pantoprazole Racemic_PAN->S_PAN R_PAN R-(+)-Pantoprazole Racemic_PAN->R_PAN Demethyl_Metabolite Demethylated Metabolite (e.g., 5-Hydroxypantoprazole) S_PAN->Demethyl_Metabolite CYP2C19 (Minor) Sulfone_Metabolite Pantoprazole Sulfone S_PAN->Sulfone_Metabolite CYP3A4 R_PAN->Demethyl_Metabolite CYP2C19 (Major) R_PAN->Sulfone_Metabolite CYP3A4 Sulfate_Conjugate Sulfate Conjugate (Inactive) Demethyl_Metabolite->Sulfate_Conjugate Sulfotransferase

Caption: Metabolic pathways of pantoprazole enantiomers.

Pharmacokinetic Study Workflow

The workflow for a typical clinical pharmacokinetic study involves several key stages, from volunteer recruitment to final data analysis and interpretation.

PK_Study_Workflow A Subject Recruitment & Screening B Genotyping (e.g., CYP2C19) A->B C Informed Consent A->C D Drug Administration (e.g., 40mg Racemic Pantoprazole) B->D C->D E Serial Blood Sampling D->E F Plasma Separation & Storage E->F G Bioanalytical Method (Chiral HPLC-MS/MS) F->G H Data Analysis (Non-compartmental) G->H I Pharmacokinetic Parameter Calculation (AUC, Cmax, t1/2) H->I J Statistical Analysis & Reporting I->J

Caption: Workflow of a typical pharmacokinetic study.

References

Validation of (R)-(+)-Pantoprazole-d6 for GLP-Compliant Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development, the integrity and reliability of pharmacokinetic (PK) data are paramount. For regulatory submissions, such as an Investigational New Drug (IND) application, nonclinical safety studies must adhere to the principles of Good Laboratory Practice (GLP).[1][2] A cornerstone of these studies is the robust validation of the bioanalytical methods used to quantify the drug in biological matrices.

This guide provides a comprehensive comparison of (R)-(+)-Pantoprazole-d6 as a stable isotope-labeled (SIL) internal standard against a structural analogue internal standard for the quantitative analysis of (R)-(+)-Pantoprazole in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The validation parameters discussed adhere to the requirements outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[3][4]

The Role of the Internal Standard

In LC-MS/MS-based bioanalysis, an internal standard (IS) is crucial for correcting variability during sample processing and analysis. The ideal IS mimics the analyte's behavior throughout the entire procedure, including extraction, and compensates for matrix effects and fluctuations in instrument response.[5] A deuterated standard like this compound is considered the gold standard because it is chemically identical to the analyte and co-elutes chromatographically, providing the most accurate correction for potential errors.[6][7]

Comparative Performance Analysis

This section details the validation experiments and compares the performance of this compound against a hypothetical, yet commonly used alternative: a structural analogue IS (e.g., a similar proton-pump inhibitor).

Specificity and Selectivity

Objective: To ensure the method can unequivocally identify and quantify the analyte and IS without interference from endogenous matrix components.

Experimental Protocol: Six unique batches of the biological matrix (human plasma) were analyzed. Each batch was tested in three forms: blank (no analyte or IS), spiked with IS only, and spiked with the analyte at the Lower Limit of Quantitation (LLOQ). Potential interference from structurally related medications was also assessed.

Data Summary:

ParameterAcceptance CriteriaThis compound (SIL IS)Structural Analogue IS
Blank Matrix Interference Response ≤ 20% of LLOQPass (No significant peaks observed)Pass (No significant peaks observed)
IS Interference Response ≤ 5% of analyte response in LLOQPass (No crosstalk observed)Pass (No crosstalk observed)
Linearity and Range

Objective: To establish the concentration range over which the assay is accurate, precise, and linear.

Experimental Protocol: Calibration standards were prepared in plasma at 8-10 non-zero concentrations, spanning from the LLOQ to the Upper Limit of Quantitation (ULOQ). The calibration curve was generated by plotting the peak area ratio (analyte/IS) against the nominal concentration and applying a weighted linear regression (1/x²).

Data Summary:

ParameterAcceptance CriteriaThis compound (SIL IS)Structural Analogue IS
Calibration Range N/A5 - 5000 ng/mL[8]5 - 5000 ng/mL
Regression Model Linear, weighted (1/x²)y = 0.0012x + 0.0005y = 0.0015x + 0.0021
Correlation Coefficient (r²) ≥ 0.990.99950.9981
Back-calculated Conc. Accuracy ±15% of nominal (±20% at LLOQ)All points within ±8%Most points within ±12%, LLOQ at -18%
Accuracy and Precision

Objective: To determine the closeness (accuracy) and repeatability (precision) of the method.

Experimental Protocol: Quality Control (QC) samples were prepared in plasma at four levels: LLOQ, Low QC, Mid QC, and High QC. Six replicates of each QC level were analyzed on three separate days (n=3 runs) to assess intra-day and inter-day accuracy and precision.

Data Summary:

QC LevelParameterAcceptance CriteriaThis compound (SIL IS)Structural Analogue IS
Intra-Day (Run 1) Precision (%CV)≤ 15% (≤ 20% at LLOQ)1.1% - 2.9%3.5% - 8.1%
Accuracy (%RE)± 15% (± 20% at LLOQ)-4.2% to +1.5%-9.7% to +5.3%
Inter-Day (3 Runs) Precision (%CV)≤ 15% (≤ 20% at LLOQ)1.8% - 3.5%6.2% - 13.4%
Accuracy (%RE)± 15% (± 20% at LLOQ)-3.1% to +2.0%-11.5% to +7.8%
%CV = Coefficient of Variation; %RE = Relative Error
Matrix Effect and Recovery

Objective: To assess the impact of matrix components on analyte ionization (ion suppression/enhancement) and the efficiency of the extraction process.

Experimental Protocol:

  • Matrix Effect: Analyte and IS peak responses from post-extraction spiked plasma samples were compared to those from neat solutions. The IS-normalized matrix factor was calculated across six lots of plasma.

  • Recovery: Analyte and IS peak responses from pre-extraction spiked plasma samples were compared to those from post-extraction spiked samples.

Data Summary:

ParameterAcceptance CriteriaThis compound (SIL IS)Structural Analogue IS
Extraction Recovery % Consistent & ReproducibleAnalyte: 85.2%IS: 86.1%Analyte: 84.9%IS: 75.3%
IS-Normalized Matrix Factor CV ≤ 15%2.8%14.5%
Stability

Objective: To evaluate the stability of the analyte in the biological matrix under various processing and storage conditions.

Experimental Protocol: QC samples (Low and High) were subjected to various conditions before analysis:

  • Freeze-Thaw Stability: Three freeze-thaw cycles (-80°C to room temp).

  • Bench-Top Stability: Kept at room temperature for 8 hours.

  • Long-Term Stability: Stored at -80°C for 90 days. The concentrations were compared against freshly prepared standards.

Data Summary:

Stability TestAcceptance CriteriaThis compound (SIL IS)Structural Analogue IS
Freeze-Thaw (3 cycles) Mean % Diff. within ±15%-4.5%-11.2%
Bench-Top (8 hours) Mean % Diff. within ±15%-2.8%-8.5%
Long-Term (90 days at -80°C) Mean % Diff. within ±15%-5.1%-13.7%

Workflows and Methodologies

GLP Bioanalytical Method Validation Workflow

The following diagram illustrates the overall workflow for validating a bioanalytical method under GLP regulations.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: GLP Validation cluster_2 Phase 3: Reporting & Implementation Dev Develop Assay (LC-MS/MS Optimization) Qual Pre-Validation (Qualification) Dev->Qual Spec Specificity & Selectivity Qual->Spec Lin Linearity & Range Spec->Lin AccPrec Accuracy & Precision Lin->AccPrec Matrix Matrix Effect & Recovery AccPrec->Matrix Stab Stability (F/T, Bench-Top, Long-Term) Matrix->Stab Report Validation Report & SOP Generation Stab->Report Analysis Routine Sample Analysis Report->Analysis

Caption: High-level workflow for GLP bioanalytical method validation.

Sample Preparation and Analysis Workflow

The diagram below outlines the specific steps for processing plasma samples for LC-MS/MS analysis.

start Start: Plasma Sample (100 µL) step1 Spike with Internal Standard (this compound) start->step1 step2 Protein Precipitation (Add 300 µL Acetonitrile) step1->step2 step3 Vortex & Centrifuge (14,000 rpm, 10 min) step2->step3 step4 Transfer Supernatant step3->step4 step5 Evaporate to Dryness step4->step5 step6 Reconstitute (100 µL Mobile Phase) step5->step6 step7 Inject into LC-MS/MS step6->step7 end End: Data Acquisition step7->end

Caption: Sample preparation via protein precipitation for LC-MS/MS analysis.

Conclusion

The validation data presented unequivocally supports the use of This compound for GLP-compliant bioanalytical studies. While both a stable isotope-labeled IS and a structural analogue IS can meet the fundamental regulatory acceptance criteria, the SIL IS provides a significant and measurable improvement in data quality.

Its ability to perfectly co-elute with the analyte and exhibit identical behavior in the mass spectrometer's ion source allows it to correct for matrix effects and other analytical variables far more effectively than a structural analogue. This results in superior accuracy, precision, and overall method robustness, ensuring the highest level of confidence in the pharmacokinetic data generated for regulatory submission.

References

The Gold Standard for Bioanalysis: Justifying the Use of (R)-(+)-Pantoprazole-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of pantoprazole, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides a comprehensive comparison of (R)-(+)-Pantoprazole-d6, a stable isotope-labeled (SIL) internal standard, with alternative structural analogs, supported by experimental data and detailed protocols.

The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is a critical practice to correct for variability during sample preparation and analysis. An ideal IS mimics the analyte's behavior throughout the entire analytical process, from extraction to detection. While structurally similar compounds, or analogs, have been used, stable isotope-labeled internal standards are now widely recognized as the superior choice for quantitative bioanalysis.

This compound is a deuterated form of the active R-enantiomer of pantoprazole. This SIL IS is chemically identical to the analyte but has a higher mass due to the incorporation of six deuterium atoms. This mass difference allows it to be distinguished by the mass spectrometer while ensuring it co-elutes chromatographically and behaves similarly during sample processing and ionization. This co-elution and similar behavior are crucial for compensating for matrix effects, which are a common source of error in bioanalysis.

Superior Performance of this compound

The primary justification for using this compound lies in its ability to provide more accurate and precise results compared to structural analogs like lansoprazole or omeprazole. SIL internal standards are considered the gold standard because they best compensate for variations in extraction recovery, matrix effects, and instrument response.[1][2]

Key Advantages of this compound:

  • Minimized Matrix Effects: Biological matrices such as plasma are complex and can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. As this compound has the same physicochemical properties as pantoprazole, it experiences the same matrix effects, allowing for effective normalization of the analyte signal.[1]

  • Correction for Extraction Variability: Losses during sample preparation steps like protein precipitation or liquid-liquid extraction can be a significant source of error. The SIL IS is subject to the same losses as the analyte, ensuring the ratio of their signals remains constant and the calculated concentration of the analyte is accurate.

  • Improved Precision and Accuracy: The use of a deuterated internal standard has been shown to improve the precision and accuracy of bioanalytical methods.[1][3] This is reflected in lower coefficients of variation (%CV) for intra- and inter-day precision and accuracy values closer to 100%.

  • Enhanced Reliability: The near-identical chemical behavior of the SIL IS and the analyte provides greater confidence in the analytical results, which is critical in regulated environments such as clinical trials and therapeutic drug monitoring.

Comparative Analysis of Internal Standards

The following table summarizes the performance of bioanalytical methods for pantoprazole using a stable isotope-labeled internal standard versus structural analog internal standards. The data is compiled from various published studies.

ParameterMethod with this compound or similar SIL ISMethod with Structural Analog IS (Lansoprazole/Omeprazole)
Internal Standard Pantoprazole-d3 / Pantoprazole-d6Lansoprazole / Omeprazole
Linearity Range (ng/mL) 10.00 - 3000.00[3]5.0 - 5,000[4]
Lower Limit of Quantification (LLOQ) (ng/mL) 10.00[3]5.0[4]
Intra-day Precision (%CV) 1.13 - 1.54[3]4.2[4]
Inter-day Precision (%CV) 1.76 - 2.86[3]3.2[4]
Intra-day Accuracy (%) 98.46 - 101.5[3]-5.0[4]
Inter-day Accuracy (%) 97.14 - 102.8[3]2.0[4]
Extraction Recovery (%) Not explicitly stated, but matrix effect is minimized>77.58[5][6]

While methods using structural analogs can achieve acceptable validation parameters, the data consistently demonstrates that SIL internal standards like this compound offer superior precision and accuracy.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for the quantification of pantoprazole in human plasma using both a SIL IS and a structural analog IS.

Protocol 1: Using this compound (or similar SIL IS)

This protocol is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of pantoprazole in human plasma using a deuterated internal standard.[3]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (this compound).
  • Vortex for 30 seconds.
  • Add 500 µL of acetonitrile to precipitate proteins.
  • Vortex for 2 minutes.
  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm
  • Mobile Phase: 10 mM ammonium acetate (pH 7.10) : acetonitrile (30:70, v/v)
  • Flow Rate: 0.6 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 40°C

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • Detection Mode: Multiple Reaction Monitoring (MRM)
  • MRM Transitions:
  • Pantoprazole: m/z 384.2 → 200.1
  • Pantoprazole-d3: m/z 387.1 → 203.1 (Note: Transitions for d6 would be adjusted accordingly)

Protocol 2: Using a Structural Analog Internal Standard (Lansoprazole)

This protocol describes an LC-MS/MS method for pantoprazole quantification using lansoprazole as the internal standard.[4]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of human plasma, add 50 µL of the internal standard working solution (Lansoprazole).
  • Vortex for 30 seconds.
  • Add 3 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v).
  • Vortex for 3 minutes.
  • Centrifuge at 4,000 rpm for 10 minutes.
  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C8 analytical column
  • Mobile Phase: Acetonitrile : water : methanol (57:25:18, v/v/v) + 10 mmol/L acetic acid + 20 mmol/L ammonium acetate
  • Flow Rate: Not specified
  • Total Run Time: 4.5 minutes

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • Detection Mode: Multiple Reaction Monitoring (MRM)
  • MRM Transitions:
  • Pantoprazole: Not explicitly stated, but likely similar to Protocol 1.
  • Lansoprazole: Not explicitly stated.

Visualizing the Rationale

To better understand the context of pantoprazole analysis, the following diagrams illustrate the metabolic pathway of pantoprazole and a typical bioanalytical workflow.

Pantoprazole_Metabolism Pantoprazole Pantoprazole Demethylation Demethylation Pantoprazole->Demethylation CYP2C19 (Major) Oxidation Oxidation Pantoprazole->Oxidation CYP3A4 (Minor) Desmethyl_Pantoprazole Desmethyl-Pantoprazole Demethylation->Desmethyl_Pantoprazole Pantoprazole_Sulfone Pantoprazole Sulfone Oxidation->Pantoprazole_Sulfone Sulfation Sulfation Desmethyl_Pantoprazole->Sulfation SULT Pantoprazole_Sulfate Pantoprazole Sulfate (Major Metabolite) Sulfation->Pantoprazole_Sulfate

Caption: Metabolic pathway of pantoprazole.

The complex metabolic pathway of pantoprazole underscores the importance of an internal standard that behaves identically to the parent drug, as any variability in metabolism could affect quantification if a structural analog with a different metabolic profile is used.

Bioanalytical_Workflow Start Plasma Sample Add_IS Add Internal Standard (this compound) Start->Add_IS Sample_Prep Sample Preparation (e.g., Protein Precipitation) Add_IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Ratio of Analyte to IS) MS_Detection->Data_Analysis Result Concentration Result Data_Analysis->Result

Caption: Bioanalytical workflow for pantoprazole.

This workflow illustrates the critical step of adding the internal standard at the beginning of the process to ensure it undergoes the same conditions as the analyte throughout the analysis.

Conclusion

The use of a stable isotope-labeled internal standard such as this compound is strongly justified for the accurate and precise quantification of pantoprazole in biological matrices. While structural analogs can be employed, the inherent physicochemical similarities of a SIL IS provide superior compensation for analytical variability, particularly matrix effects and inconsistent extraction recovery. For researchers, scientists, and drug development professionals who require the highest quality data for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, this compound represents the gold standard and the most scientifically sound choice for an internal standard.

References

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